molecular formula C54H55N5O13S3 B15622433 MB 543 DBCO

MB 543 DBCO

Numéro de catalogue: B15622433
Poids moléculaire: 1078.2 g/mol
Clé InChI: WJQCACSAJZFNIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

MB 543 DBCO is a useful research compound. Its molecular formula is C54H55N5O13S3 and its molecular weight is 1078.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C54H55N5O13S3

Poids moléculaire

1078.2 g/mol

Nom IUPAC

13-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

InChI

InChI=1S/C54H55N5O13S3/c1-30-27-53(3,4)56-45-37(30)25-40-44(41-26-38-31(2)28-54(5,6)57-46(38)50(75(69,70)71)48(41)72-47(40)49(45)74(66,67)68)36-19-18-34(24-39(36)52(62)58(7)22-23-73(63,64)65)51(61)55-21-20-43(60)59-29-35-14-9-8-12-32(35)16-17-33-13-10-11-15-42(33)59/h8-15,18-19,24-26,30-31,56H,20-23,27-29H2,1-7H3,(H,55,61)(H,63,64,65)(H,66,67,68)(H,69,70,71)

Clé InChI

WJQCACSAJZFNIG-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to MB 543 DBCO: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 543 DBCO is a bright, water-soluble fluorescent probe belonging to the rhodamine family of dyes. It is functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes. These characteristics make this compound a valuable tool for the fluorescent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, in a variety of applications including cell imaging, flow cytometry, and bioconjugation.[1][2][3]

Chemical Structure and Properties

The chemical structure of this compound combines the MB 543 fluorophore with a DBCO moiety, typically connected via a linker arm.

Image of this compound Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₅₄H₅₅N₅O₁₃S₃[4]
Molecular Weight ~1076.22 g/mol [4]
Appearance Red solid[5]
Solubility Water, DMSO, DMF, MeOH[5]
Storage Conditions -20°C, desiccated[5]
Spectroscopic Properties

This compound exhibits strong fluorescence in the orange region of the visible spectrum. Its key spectroscopic properties are detailed below.

PropertyValueReference
Excitation Maximum (λex) 543 - 544 nm[1][4][5]
Emission Maximum (λem) 560 - 566 nm[1][4][5]
Molar Extinction Coefficient (ε) ~105,000 cm⁻¹M⁻¹[5]
Recommended Laser Line 532 nm[5]
Spectrally Similar Dyes Alexa Fluor® 546, TAMRA, CF®543[1][5]

A key feature of the MB 543 fluorophore is its pH insensitivity in the range of pH 3 to 10, ensuring stable fluorescence in a variety of experimental conditions.[3][4]

Mechanism of Action: Copper-Free Click Chemistry

This compound is designed for covalent labeling of azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the DBCO group allows it to react spontaneously with an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[6][7] This makes the reaction ideal for applications in living cells and organisms.

Signaling Pathway Diagram: SPAAC Reaction

The following diagram illustrates the reaction between this compound and an azide-modified biomolecule.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product MB543_DBCO This compound Triazole_Product Fluorescently Labeled Biomolecule (Stable Triazole) MB543_DBCO->Triazole_Product + Azide_Biomolecule Azide-Modified Biomolecule (R-N₃) Azide_Biomolecule->Triazole_Product

Caption: SPAAC reaction between this compound and an azide.

Experimental Protocols

The following are representative protocols for the use of this compound in common applications. Optimization may be required for specific experimental systems.

General Workflow for Bioconjugation

The general workflow for labeling a biomolecule with this compound involves introducing an azide group into the target molecule, followed by the click reaction.

Bioconjugation_Workflow Start Start: Unlabeled Biomolecule Step1 Introduce Azide Group (e.g., via metabolic labeling or NHS-azide crosslinker) Start->Step1 Step2 Purify Azide-Modified Biomolecule Step1->Step2 Step3 React with this compound (SPAAC Reaction) Step2->Step3 Step4 Purify Fluorescently Labeled Conjugate Step3->Step4 End End: Labeled Biomolecule for Downstream Analysis Step4->End

Caption: General workflow for biomolecule labeling.

Protocol for Antibody Labeling

This protocol describes the labeling of an antibody that has been previously modified to contain an azide group.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.

  • This compound

  • Anhydrous DMSO or DMF

  • Purification tools (e.g., desalting columns)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction Setup: Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified antibody solution.[8]

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.[8] Alternatively, incubation for 1-4 hours at room temperature may be sufficient.

  • Purification: Remove unreacted this compound using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the MB 543 dye at ~543 nm.

Protocol for Cell Surface Labeling

This protocol involves two main steps: metabolic labeling of cell surface glycans with an azide-containing sugar, followed by reaction with this compound.[9]

Materials:

  • Cells in culture

  • Azide-containing sugar (e.g., Ac₄ManNAz)

  • This compound

  • Cell culture medium and PBS

Procedure:

  • Metabolic Labeling:

    • Culture cells in medium containing an appropriate concentration of the azide-sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This allows for the incorporation of azide groups into cell surface glycans.[9]

  • Cell Preparation:

    • Harvest the cells and wash them 2-3 times with ice-cold PBS to remove any un-incorporated azide-sugar.

  • Click Reaction:

    • Resuspend the cells in a suitable buffer (e.g., PBS).

    • Add this compound to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10]

  • Washing:

    • Pellet the cells by centrifugation and wash 2-3 times with PBS to remove excess this compound.

  • Analysis:

    • Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Applications

The versatility of this compound and the bioorthogonality of the SPAAC reaction have led to its use in a wide range of applications:

  • Fluorescence Microscopy: Imaging the localization and dynamics of labeled biomolecules in fixed or living cells.[11][12]

  • Flow Cytometry: Quantifying and sorting labeled cells based on fluorescence intensity.[9]

  • Protein Labeling: Creating fluorescently labeled antibodies, proteins, or peptides for use in immunoassays, western blotting, and other protein analysis techniques.[8][13]

  • Nucleic Acid Labeling: Fluorescently tagging DNA or RNA for applications in genomics and molecular biology.

  • Glycan Analysis: Studying the expression and localization of glycans on the cell surface.[9]

Conclusion

This compound is a robust and versatile fluorescent probe for the specific labeling of azide-modified biomolecules. Its bright fluorescence, high water solubility, and suitability for copper-free click chemistry make it an excellent choice for a wide array of applications in biological research and drug development. The detailed properties and protocols provided in this guide serve as a comprehensive resource for researchers looking to incorporate this compound into their experimental workflows.

References

An In-depth Technical Guide to the Mechanism of Action of MB 543 DBCO in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MB 543 DBCO, a fluorescent labeling reagent, and its mechanism of action in copper-free click chemistry. It is designed to furnish researchers, scientists, and professionals in drug development with the detailed information necessary for the successful application of this powerful bioconjugation tool.

This compound is a molecule that combines the bright and photostable orange fluorescent dye MB 543 with a dibenzocyclooctyne (DBCO) group.[1][2] This DBCO moiety is the key to its utility in click chemistry, enabling highly efficient and specific covalent labeling of azide-modified biomolecules through a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This copper-free click chemistry method is particularly advantageous for applications in living systems where the cytotoxicity of copper catalysts is a concern.[5]

The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental reaction mechanism underlying the utility of this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of Huisgen [3+2] dipolar cycloaddition between the strained alkyne of the DBCO group (the dipolarophile) and an azide (B81097) (the 1,3-dipole).

The driving force for this reaction is the significant ring strain inherent in the eight-membered cyclooctyne (B158145) ring of DBCO. This strain is released upon the concerted formation of two new sigma bonds with the azide, leading to a stable triazole linkage. This process occurs spontaneously without the need for a copper catalyst, making it a bioorthogonal reaction that can proceed efficiently in complex biological environments without interfering with native biochemical processes.[5]

The reaction is characterized by second-order kinetics, and its rate is dependent on the specific structures of both the cyclooctyne and the azide.

Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Data

ParameterValueReference
Excitation Maximum (λex) 543 nm[6][7]
Emission Maximum (λem) 563 - 566 nm[6][7]
Molar Extinction Coefficient (ε) ~105,000 cm⁻¹M⁻¹ at 543 nm[7][8]
DBCO Absorbance Maximum ~309 nm[5]
Molar Extinction Coefficient of DBCO (ε) ~12,000 cm⁻¹M⁻¹ at 309 nm[9]
pH Sensitivity Insensitive from pH 3 to 10[6][10]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol describes the labeling of an antibody with an amine-reactive version of this compound, such as an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound-NHS ester to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and quenching reagent by size-exclusion chromatography. The labeled antibody will elute in the void volume.

  • Characterization: Determine the degree of labeling (DOL) and the concentration of the labeled antibody using UV-Vis spectroscopy.

Antibody_Labeling_Workflow Start Start: Antibody in Amine-Free Buffer Prep_Reagent Prepare 10 mM this compound-NHS in DMSO Start->Prep_Reagent Labeling Add 10-20x molar excess of DBCO-NHS to Antibody Incubate 1-2h at RT Prep_Reagent->Labeling Quench Quench with Tris Buffer Incubate 15-30 min at RT Labeling->Quench Purify Purify by Size-Exclusion Chromatography Quench->Purify Characterize Characterize by UV-Vis Spectroscopy (Determine DOL and Concentration) Purify->Characterize End End: Purified Labeled Antibody Characterize->End

Experimental workflow for antibody labeling with this compound-NHS ester.
Protocol for Copper-Free Click Chemistry Reaction

This protocol describes the reaction between the this compound-labeled antibody and an azide-modified molecule.

Materials:

  • This compound-labeled antibody

  • Azide-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Reaction tubes

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified molecule in the reaction buffer.

    • Add the azide-modified molecule to the this compound-labeled antibody. A 2-10 fold molar excess of the azide-containing molecule is typically used.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the reactants.

  • Analysis/Purification (Optional): The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC. If necessary, the final conjugate can be purified from excess azide-modified molecule using an appropriate chromatography method.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be determined using UV-Vis spectroscopy.

Procedure:

  • Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the absorbance maximum of MB 543, which is 543 nm (A543).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = A543 / εdye

    • Where εdye is the molar extinction coefficient of MB 543 (~105,000 cm⁻¹M⁻¹).

  • Calculate the concentration of the antibody. The absorbance at 280 nm is a combination of the absorbance of the antibody and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.

    • CF = A280, dye / A543, dye (This value should be provided by the manufacturer or determined experimentally for the free dye).

    • Corrected A280 = A280, conjugate - (A543, conjugate * CF)

    • [Antibody] (M) = Corrected A280 / εantibody

    • Where εantibody is the molar extinction coefficient of the antibody (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).

  • Calculate the DOL:

    • DOL = [Dye] / [Antibody]

DOL_Calculation_Logic cluster_inputs Inputs cluster_calculations Calculations A280 Measure A280 of conjugate Calc_Prot_A280 Corrected A280 = A280 - (A543 * CF) A280->Calc_Prot_A280 A543 Measure A543 of conjugate Calc_Dye_Conc [Dye] = A543 / ε_dye A543->Calc_Dye_Conc A543->Calc_Prot_A280 E_dye ε_dye (105,000 M⁻¹cm⁻¹) E_dye->Calc_Dye_Conc E_prot ε_protein (e.g., 210,000 M⁻¹cm⁻¹) Calc_Prot_Conc [Protein] = Corrected A280 / ε_protein E_prot->Calc_Prot_Conc CF Correction Factor (A280_dye / A543_dye) CF->Calc_Prot_A280 Calc_DOL DOL = [Dye] / [Protein] Calc_Dye_Conc->Calc_DOL Calc_Prot_A280->Calc_Prot_Conc Calc_Prot_Conc->Calc_DOL

Logical flow for calculating the Degree of Labeling (DOL).

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules through copper-free click chemistry. Its bright fluorescence, photostability, and the bioorthogonal nature of the SPAAC reaction make it highly suitable for a wide range of applications in cell biology, proteomics, and drug development. By understanding the core mechanism and following robust experimental protocols, researchers can effectively utilize this compound to create precisely labeled conjugates for advanced imaging and analysis.

References

An In-depth Technical Guide to the Fluorescence Spectrum of MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent properties of MB 543 DBCO, a bright, water-soluble, and photostable orange fluorescent dye. It is designed to furnish researchers and professionals in drug development with the essential data and methodologies for effectively utilizing this fluorophore in various applications, particularly in the realm of bioconjugation through copper-free click chemistry.

Core Photophysical and Chemical Properties

This compound is a rhodamine-based dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature allows for its covalent attachment to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] This reaction is highly specific and bioorthogonal, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[1][2] The dye is characterized by its strong absorption, high fluorescence, and notable photostability.[3] Furthermore, it maintains its fluorescent properties over a broad pH range of 3 to 10.[4][5]

Quantitative Spectroscopic Data

The key spectral and photophysical parameters of this compound are summarized below. These values are crucial for designing experiments, selecting appropriate filter sets for microscopy, and ensuring optimal signal detection.

ParameterValueReference
Excitation Maximum (λex) 543 - 544 nm[4][6]
Emission Maximum (λem) 560 - 566 nm[5][6]
Molar Extinction Coefficient (ε) 105,000 cm-1M-1[4][6]
Recommended Laser Line 532 nm[6]
pH Insensitivity Range pH 3 - 10[3][4]
Solubility Water, DMSO, DMF, MeOH[6]

Experimental Protocols

Detailed methodologies for spectral measurement and bioconjugation are critical for reproducible and accurate results.

This protocol outlines the general procedure for acquiring the excitation and emission spectra of a fluorescent dye like this compound using a fluorometer.

A. Instrument Setup and Calibration:

  • Power On: Turn on the fluorometer and allow the light source (typically a Xenon arc lamp) to warm up for at least 30 minutes to ensure stable output.[7]

  • Software Initialization: Launch the instrument control software.[7]

  • Parameter Configuration: Set the initial parameters for the scan. This includes defining the scan type (excitation or emission), wavelength ranges, slit widths for both excitation and emission monochromators, and scan speed.[7][8]

    • For Emission Spectrum: Set the excitation monochromator to a fixed wavelength (e.g., 543 nm) and scan the emission monochromator across a range (e.g., 550 nm to 700 nm).[9]

    • For Excitation Spectrum: Set the emission monochromator to a fixed wavelength (e.g., 563 nm) and scan the excitation monochromator across a range (e.g., 480 nm to 560 nm).[9]

  • Blank Measurement: Record a spectrum of the solvent (e.g., PBS) alone in the cuvette to account for background signals, including Raman scattering from the solvent.[8]

B. Sample Preparation and Measurement:

  • Dilution: Prepare a dilute solution of this compound in a suitable solvent (e.g., PBS, pH 7.4). The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.

  • Spectrum Acquisition: Place the sample cuvette in the fluorometer.

  • Run Scan: Initiate the scan to measure the fluorescence spectrum. The software will typically plot fluorescence intensity versus wavelength.

  • Data Correction: If required, subtract the blank spectrum from the sample spectrum. Modern fluorometers often have software features to correct for instrument-specific variations in lamp output and detector sensitivity.

G Workflow for Fluorescence Spectrum Measurement cluster_prep Preparation cluster_instrument Instrumentation cluster_acq Data Acquisition cluster_analysis Analysis prep_dye Prepare Dilute Dye Solution (Abs < 0.1) measure_sample Measure Sample Spectrum prep_dye->measure_sample prep_blank Prepare Solvent Blank measure_blank Measure Blank Spectrum prep_blank->measure_blank warm_up Warm Up Light Source set_params Set Scan Parameters (Slits, Wavelengths) warm_up->set_params set_params->measure_blank measure_blank->measure_sample Insert Sample correct_data Correct for Blank & Instrument Response measure_sample->correct_data plot_spectrum Plot Intensity vs. Wavelength correct_data->plot_spectrum

A simplified workflow for measuring a fluorescence spectrum.

This protocol describes the labeling of an azide-modified antibody with this compound.

A. Antibody Preparation:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) and free of additives like sodium azide, which will react with the DBCO group.[1][10] Use a spin desalting column for buffer exchange if necessary.[10]

  • Concentration Adjustment: Adjust the antibody concentration to approximately 1-10 mg/mL.[2]

B. Activation of Antibody with DBCO: Note: This step is for labeling an azide-modified antibody. If your antibody is not azide-modified, you would first react it with an azide-NHS ester. The protocol below assumes you are starting with an azide-modified biomolecule and reacting it with this compound.

C. Click Reaction Conjugation:

  • Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10]

  • Reaction Mixture: Add a 2-4 fold molar excess of the dissolved this compound to your azide-modified antibody solution.[2] The final concentration of DMSO in the reaction should be kept below 20%.[2]

  • Incubation: Incubate the reaction mixture. Incubation can be performed for 2-4 hours at room temperature or overnight at 4°C to ensure the reaction goes to completion.[2][11]

D. Purification and Validation:

  • Purification: Remove the unreacted this compound dye from the labeled antibody conjugate using a purification method such as spin desalting columns, dialysis, or liquid chromatography (e.g., HPLC).[1][10]

  • Validation: Validate the final conjugate. This can be done using SDS-PAGE, where the labeled antibody will show a higher molecular weight band compared to the unlabeled antibody.[11] The degree of labeling can be quantified using UV-Vis spectroscopy.

G Copper-Free Click Chemistry Conjugation node_azide_ab Azide-Modified Antibody (Ab-N₃) node_mix Mix Reagents (2-4x Molar Excess of Dye) node_azide_ab->node_mix node_mb543 This compound node_mb543->node_mix node_incubate Incubate (RT for 2-4h or 4°C overnight) node_mix->node_incubate node_conjugate Stable Triazole Linkage (Ab-MB 543 Conjugate) node_incubate->node_conjugate node_purify Purify (e.g., Desalting Column) node_conjugate->node_purify node_final Purified Ab-MB 543 Conjugate node_purify->node_final

Signaling pathway for this compound conjugation.

References

MB 543 DBCO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of MB 543 DBCO, a fluorescent probe widely utilized in copper-free click chemistry applications. The following sections detail the core physicochemical properties, experimental protocols for its use and stability assessment, and visual workflows to aid in experimental design.

Core Physicochemical Properties of this compound

This compound is an orange-colored, water-soluble fluorescent dye.[1][2][3][4] It is based on a novel class of rhodamine dyes, which contributes to its high photostability and pH-insensitivity.[2][5] The dibenzocyclooctyne (DBCO) group enables strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for bioconjugation.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available technical specifications.

PropertyValueSource(s)
Molecular Weight 1074.34 g/mol (also cited as 1076.22, 1078.3)[2][4][6]
Appearance Red solid[2]
Excitation Maximum (λex) 543 nm (also cited as 544 nm)[1][2][3]
Emission Maximum (λem) 563 nm (also cited as 560 nm, 566 nm)[1][2][3]
Extinction Coefficient 105,000 cm⁻¹M⁻¹[1][2]
Purity >95% (HPLC) (also cited as >90%, 98%)[2][3][6]

Table 1: Physicochemical Properties of this compound

Solubility Characteristics

This compound exhibits favorable solubility in a range of common laboratory solvents, a critical factor for its application in diverse experimental settings.

SolventSolubilitySource(s)
Water Soluble[2][3][5]
Dimethyl Sulfoxide (DMSO) Soluble[2][3][5]
Dimethylformamide (DMF) Soluble[2][3][5]
Methanol (MeOH) Soluble[2][5]

Table 2: Solubility Profile of this compound

The high water solubility of this compound is a significant advantage, particularly for bioconjugation reactions in aqueous buffers, as it minimizes the need for organic co-solvents that can be detrimental to biological samples.[7][8]

Stability Profile

The stability of this compound under various conditions is crucial for ensuring reproducible experimental outcomes and for the long-term integrity of labeled biomolecules.

ConditionRecommendationSource(s)
Storage (Solid) -20°C, desiccated, protected from light and moisture.[1][2][3][5]
Long-term Stability 1 year under recommended storage conditions.[3]
Shipping Ambient temperature.[1][2][5]
pH Range Stable and pH-insensitive from pH 3 to 10.[1][3][4]
DBCO Moiety Stability The DBCO group is stable for long-term storage. DBCO-modified oligonucleotides are stable to deprotection with ammonium (B1175870) hydroxide. DBCO-modified goat IgG shows a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C. Avoid azide- and thiol-containing buffers for long-term storage of DBCO-conjugates.[9][10][11]
Post-Conjugation (Triazole Linkage) The triazole bond formed via the DBCO-azide reaction is stable under physiological conditions.[9][10][12]

Table 3: Stability and Storage Recommendations for this compound

Experimental Protocols

Protocol for General Bioconjugation via Copper-Free Click Chemistry

This protocol outlines a general workflow for labeling an azide-modified biomolecule with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 1-10 mM.

    • Dissolve the azide-modified biomolecule (e.g., protein, oligo) in a suitable reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.[9]

  • Conjugation Reaction:

    • Add the this compound stock solution to the azide-modified biomolecule. A molar excess of the dye (typically 3-10 fold) is recommended to ensure efficient labeling.

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Remove excess, unreacted this compound from the labeled biomolecule using standard purification techniques such as size-exclusion chromatography (e.g., gel filtration columns), dialysis, or precipitation.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 543 nm (for MB 543).

Protocol for Assessing Serum Stability of this compound Conjugates

This protocol provides a method to evaluate the stability of a biomolecule labeled with this compound in a serum environment.[12]

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound-biomolecule conjugate in PBS.[12]

    • Dilute the conjugate stock solution into fresh serum to a final concentration of 1 mg/mL.[12]

    • As a control, prepare a sample by diluting the conjugate stock solution in PBS to the same final concentration.[12]

  • Incubation:

    • Incubate both the serum and PBS samples at 37°C.[12]

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[12]

  • Analysis by HPLC:

    • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to monitor the integrity of the conjugate over time. A decrease in the peak corresponding to the intact conjugate and the appearance of new peaks would indicate degradation.

Visualizing Workflows and Reactions

The following diagrams illustrate the core reaction and experimental workflows associated with this compound.

Caption: SPAAC "Click" Chemistry Reaction.

Bioconjugation_Workflow start Start: Prepare Reagents prepare_dye Dissolve this compound (e.g., in DMSO) start->prepare_dye prepare_biomolecule Prepare Azide-Modified Biomolecule in Reaction Buffer start->prepare_biomolecule mix Mix this compound and Azide-Biomolecule prepare_dye->mix prepare_biomolecule->mix incubate Incubate (Room Temp or 4°C) mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify analyze Analyze Product (e.g., Spectroscopy for DOL) purify->analyze end End: Purified Conjugate analyze->end

Caption: General Bioconjugation Workflow.

Stability_Assessment_Workflow start Start: Prepare Samples prepare_serum Dilute Conjugate in Serum (1 mg/mL) start->prepare_serum prepare_pbs Dilute Conjugate in PBS (Control) start->prepare_pbs incubate Incubate Samples at 37°C prepare_serum->incubate prepare_pbs->incubate collect Collect Aliquots at Specific Time Points incubate->collect analyze Analyze by HPLC collect->analyze evaluate Evaluate Conjugate Integrity Over Time analyze->evaluate end End: Stability Profile evaluate->end

Caption: Serum Stability Assessment Workflow.

References

The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Copper-Free Click Chemistry with DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the ability to create stable, specific, and biocompatible linkages is paramount. Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a revolutionary tool, enabling the precise covalent ligation of molecules within complex biological systems.[1][2] At the heart of this powerful technology are dibenzocyclooctyne (DBCO) linkers, whose unique properties have propelled advancements in fields ranging from live-cell imaging to the development of sophisticated antibody-drug conjugates (ADCs).[1] This technical guide provides an in-depth exploration of the core principles of DBCO-mediated copper-free click chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Principles: The Power of Strain-Promoted Cycloaddition

The fundamental principle of copper-free click chemistry with DBCO linkers lies in the reaction between a strained alkyne (DBCO) and an azide-functionalized molecule.[3][4] This reaction, a type of Huisgen 1,3-dipolar cycloaddition, is driven by the significant ring strain inherent in the DBCO molecule.[2][5] This strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1][2] The absence of copper is a critical advantage for in vivo applications and studies involving living cells, as copper catalysts can be toxic to biological systems.[1][4]

The reaction is highly specific and bioorthogonal, meaning the DBCO and azide (B81097) groups react exclusively with each other, even in the presence of a multitude of other reactive functional groups found in biological milieux, such as amines and thiols.[1][4] This specificity ensures precise and targeted conjugation, resulting in a stable triazole linkage.[3][6]

Key Advantages of DBCO-Mediated Copper-Free Click Chemistry:

  • Biocompatibility: The elimination of the need for a toxic copper catalyst makes this chemistry ideal for in vivo and live-cell applications.[1][4]

  • Rapid Kinetics: The inherent ring strain of DBCO enables fast reaction rates under mild, physiological conditions.[1]

  • High Efficiency and Yield: The reaction often proceeds to a quantitative or near-quantitative yield, allowing for precise control over the stoichiometry of the final conjugate.[1][4]

  • Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, exhibit excellent stability under physiological conditions.[1][6]

Quantitative Data for Experimental Design

The efficiency of DBCO-based click chemistry is influenced by several factors, including the choice of reagents, reaction conditions, and the molecular context of the reacting partners. The following tables summarize key quantitative data to aid in the design and optimization of experiments.

Table 1: Reaction Parameters for DBCO-Mediated Bioconjugation
ParameterRecommended Range/ValueConditionsSource(s)
Molar Excess (DBCO-NHS ester to Protein)10 to 30-foldRoom Temperature, 30-60 min[3][7]
Molar Excess (Azide-modified molecule to DBCO-Protein)1.5 to 4-fold4°C to 37°C, 2-24 hours[3][7]
Reaction Time (SPAAC)< 5 minutes to overnightDependent on concentration and reactants[1]
Optimal pH7.0 - 9.0Aqueous buffer (e.g., PBS)[1]
Table 2: Stability of DBCO-Functionalized Molecules
MoleculeStorage ConditionsStabilitySource(s)
DBCO-modified IgG4°C or -20°C~3-5% loss of reactivity over 4 weeks[1][3]
DBCO-NHS ester (in DMSO)-20°CStable for several months[7]
Table 3: Second-Order Rate Constants for Various Cyclooctynes
CyclooctyneRate Constant (M⁻¹s⁻¹)NotesSource(s)
DIBAC/DBCO~0.1 - 1.0Commonly used for intracellular experiments[1]
BCN~0.01 - 0.1Also used intracellularly[1]
BARAC> 1.0Higher kinetics but can be unstable[1]
TMTH> 1.0Higher kinetics but can be unstable[1]

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the principles and practical application of DBCO-mediated copper-free click chemistry, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow.

SPAAC_Mechanism cluster_product Product DBCO DBCO-Functionalized Molecule (R1) Triazole Stable Triazole Linkage (R1-Triazole-R2) DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-Functionalized Molecule (R2) Azide->Triazole

Diagram 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow cluster_step1 Step 1: Activation of Biomolecule 1 cluster_step2 Step 2: Activation of Biomolecule 2 cluster_step3 Step 3: Copper-Free Click Reaction cluster_step4 Step 4: Purification (Optional) Biomolecule1 Biomolecule 1 (e.g., Antibody) Activated_Biomolecule1 DBCO-Activated Biomolecule 1 Biomolecule1->Activated_Biomolecule1 Incubate DBCO_Reagent DBCO Reagent (e.g., DBCO-NHS ester) DBCO_Reagent->Activated_Biomolecule1 Activated_Biomolecule2 Azide-Activated Biomolecule 2 Conjugate Bioconjugate Activated_Biomolecule1->Conjugate Mix and Incubate Biomolecule2 Biomolecule 2 (e.g., Drug, Fluorophore) Biomolecule2->Activated_Biomolecule2 Incubate Azide_Reagent Azide Reagent (e.g., Azide-NHS ester) Azide_Reagent->Activated_Biomolecule2 Activated_Biomolecule2->Conjugate Purified_Conjugate Purified Bioconjugate Conjugate->Purified_Conjugate e.g., Desalting Column

Diagram 2: General Experimental Workflow for Bioconjugation.

Detailed Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the two key stages of a typical bioconjugation experiment using DBCO linkers: activation of a protein with a DBCO-NHS ester and the subsequent copper-free click reaction with an azide-functionalized molecule.

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO)

Procedure:

  • Prepare the Antibody: Adjust the concentration of the antibody in the reaction buffer to 1-5 mg/mL.

  • Prepare the DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a concentration of 4-10 mM.[7]

  • Activation Reaction:

    • Add a 20 to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[7]

    • The final concentration of DMSO in the reaction mixture should be around 20%.[8]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[7]

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris-HCl.[7]

    • Incubate for 5-15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[7]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and quenching buffer components using a desalting column according to the manufacturer's instructions.[7]

    • The purified DBCO-activated antibody is now ready for the click reaction or can be stored at -20°C for up to a month.[8]

Protocol 2: Copper-Free Click Chemistry Reaction

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.

Materials:

  • Purified DBCO-activated antibody

  • Azide-functionalized molecule (e.g., drug, fluorophore, oligonucleotide)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reactants:

    • Ensure the DBCO-activated antibody is in the desired reaction buffer at an appropriate concentration.

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO, or the reaction buffer).

  • Click Reaction:

    • Add a 2 to 4-fold molar excess of the azide-functionalized molecule to the DBCO-activated antibody solution.[7]

    • Incubate the reaction mixture. Reaction times can vary from 3-4 hours at room temperature to overnight (10-12 hours) at 4°C.[7] For some highly reactive partners, the reaction can be complete in a shorter timeframe.

  • Analysis and Purification (Optional):

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE or UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance around 310 nm).[8]

    • If necessary, the final conjugate can be purified from excess azide-functionalized molecules using methods like size exclusion chromatography, affinity chromatography, or dialysis.

Conclusion

Copper-free click chemistry utilizing DBCO linkers represents a significant advancement in the field of bioconjugation. Its biocompatibility, efficiency, and specificity have made it an indispensable tool for researchers and drug development professionals. By understanding the core principles, leveraging quantitative data for experimental design, and following detailed protocols, scientists can effectively harness the power of this chemistry to create novel bioconjugates for a wide array of applications, from fundamental biological research to the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Labeling Azide-Modified Biomolecules with MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MB 543 DBCO, a fluorescent probe for the specific labeling of azide-modified biomolecules through copper-free click chemistry. We will delve into its properties, reaction kinetics, and detailed protocols for labeling various biomolecules, as well as its applications in cellular imaging and flow cytometry.

Introduction to this compound and Copper-Free Click Chemistry

This compound is a bright, water-soluble, and photostable fluorescent dye belonging to the rhodamine class.[1][2] It is functionalized with a dibenzocyclooctyne (DBCO) group, which enables it to react with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[5][6]

A key advantage of the SPAAC reaction is that it does not require a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living cells and whole organisms.[6][7] The reaction is driven by the ring strain of the DBCO group, which readily reacts with azides to form a stable triazole linkage under physiological conditions.[5][8]

Physicochemical and Spectroscopic Properties

This compound exhibits excellent photophysical properties, making it a suitable replacement for other fluorescent dyes such as TAMRA and Alexa Fluor® 546.[1] It is also highly water-soluble and its fluorescence is insensitive to pH changes between 3 and 10.[9][10]

PropertyValueReference(s)
Excitation Maximum (λex) 543 - 544 nm[1][2]
Emission Maximum (λem) 560 - 566 nm[1][9]
Molar Extinction Coefficient (ε) 105,000 cm⁻¹M⁻¹[2]
Molecular Weight ~1074.34 g/mol [2]
Solubility Water, DMSO, DMF, MeOH[2]
Purity >95% (HPLC)[2]
Storage -20°C, desiccated and protected from light[2]

Reaction Kinetics and Mechanism

SPAAC_Mechanism Azide (B81097) Azide-Modified Biomolecule TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Strain-Promoted DBCO This compound DBCO->TransitionState Triazole Stable Fluorescently Labeled Biomolecule (Triazole Linkage) TransitionState->Triazole Covalent Bond Formation

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Here we provide detailed protocols for labeling azide-modified proteins, cell surface glycans, and nucleic acids with this compound.

Labeling of Azide-Modified Proteins

This protocol describes the labeling of a protein with metabolically or enzymatically incorporated azide groups.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Spin desalting columns

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.

  • Reaction Setup:

    • Adjust the concentration of the azide-modified protein to 1-10 mg/mL in PBS.

    • Add a 2-4 fold molar excess of the this compound stock solution to the protein solution.[1] The final DMSO concentration should be less than 20% to avoid protein denaturation.[1]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purification: Remove unreacted this compound using a spin desalting column or dialysis.[14]

  • Quantification of Labeling (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the protein at 280 nm and the absorbance of MB 543 at its excitation maximum (~543 nm).

Protein_Labeling_Workflow Start Start: Azide-Modified Protein PrepareDye Prepare this compound Stock Solution (1-10 mM in DMSO) Start->PrepareDye Reaction Incubate Protein with This compound (2-4h at RT or O/N at 4°C) Start->Reaction PrepareDye->Reaction Purification Purify Labeled Protein (Spin Desalting Column) Reaction->Purification Quantification Quantify Degree of Labeling (Spectrophotometry) Purification->Quantification End End: Labeled Protein Quantification->End

Workflow for Labeling Azide-Modified Proteins with this compound.
Labeling of Azide-Modified Cell Surface Glycans

This protocol is for labeling cell surface glycans that have been metabolically engineered to contain azide groups.[2]

Materials:

  • Cells cultured with an azide-containing sugar (e.g., Ac4ManNAz)

  • This compound

  • Serum-free cell culture medium or PBS

  • Flow cytometer or fluorescence microscope

Protocol:

  • Metabolic Labeling: Culture cells with an appropriate concentration of an azide-containing sugar (e.g., 50 µM Ac4ManNAz) for 1-3 days.[15]

  • Cell Preparation:

    • Harvest the cells and wash them twice with ice-cold PBS.

    • Resuspend the cells in serum-free medium or PBS at a density of 1 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Add this compound to the cell suspension to a final concentration of 15 µM.[9]

    • Incubate for 1 hour at 37°C, protected from light.[9]

  • Washing: Wash the cells three times with PBS to remove unreacted dye.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Glycan_Labeling_Workflow Start Start: Cell Culture MetabolicLabeling Metabolic Labeling with Azide-Sugar (e.g., Ac4ManNAz) for 1-3 days Start->MetabolicLabeling HarvestWash Harvest and Wash Cells with PBS MetabolicLabeling->HarvestWash Labeling Incubate Cells with This compound (15 µM) for 1h at 37°C HarvestWash->Labeling Wash Wash Cells 3x with PBS Labeling->Wash Analysis Analyze by Flow Cytometry or Fluorescence Microscopy Wash->Analysis End End: Labeled Cells Analysis->End

Workflow for Labeling Cell Surface Glycans with this compound.
Labeling of Azide-Modified Nucleic Acids

This protocol is for labeling azide-modified oligonucleotides or DNA.

Materials:

  • Azide-modified oligonucleotide/DNA

  • This compound

  • Anhydrous DMSO

  • Nuclease-free water

  • Ethanol (B145695) for precipitation

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water.

    • Add a 3-5 fold molar excess of the this compound stock solution.[3]

  • Incubation: Incubate the reaction mixture overnight at room temperature, protected from light.[3]

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the labeled oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.

    • Alternatively, purify using HPLC.[1]

  • Analysis: The purity and concentration of the labeled oligonucleotide can be assessed by UV-Vis spectrophotometry and gel electrophoresis.

NucleicAcid_Labeling_Workflow Start Start: Azide-Modified Nucleic Acid PrepareDye Prepare this compound Stock Solution (10 mM in DMSO) Start->PrepareDye Reaction Incubate Nucleic Acid with This compound (Overnight at RT) Start->Reaction PrepareDye->Reaction Purification Purify Labeled Nucleic Acid (Ethanol Precipitation or HPLC) Reaction->Purification Analysis Analyze Purity and Concentration (Spectrophotometry, Gel Electrophoresis) Purification->Analysis End End: Labeled Nucleic Acid Analysis->End

Workflow for Labeling Azide-Modified Nucleic Acids.

Applications in Research and Drug Development

This compound is a versatile tool for a wide range of applications in life sciences and drug development.

Cellular Imaging

The high brightness and photostability of MB 543 make it an excellent choice for fluorescence microscopy. By labeling specific biomolecules with this compound, researchers can visualize their localization, trafficking, and interactions within living cells. For example, metabolic labeling of cell surface glycans can be used to study their role in cell-cell communication and disease progression.[16]

Cellular_Imaging_Application Start Azide-Modified Biomolecule in Live Cells Labeling Label with this compound Start->Labeling Imaging Fluorescence Microscopy Labeling->Imaging Analysis Analyze Localization, Trafficking, and Interactions Imaging->Analysis Pathway Elucidate Biological Pathways (e.g., Viral Entry, Drug Uptake) Analysis->Pathway

Application of this compound in Cellular Imaging.
Flow Cytometry

This compound is compatible with standard flow cytometry laser lines (e.g., 532 nm).[2] This allows for the high-throughput quantification of labeled cells. For instance, after metabolic labeling of a specific cell population with an azide-containing substrate, the cells can be labeled with this compound and then identified and sorted using a flow cytometer.[17][18]

Flow_Cytometry_Workflow Start Population of Cells (with Azide-Labeled Subpopulation) Labeling Label with This compound Start->Labeling FlowCytometer Flow Cytometer Analysis Labeling->FlowCytometer Analysis Quantify and Sort Labeled Cells FlowCytometer->Analysis End Isolated Labeled Cell Population Analysis->End

Workflow for Flow Cytometry using this compound.

Troubleshooting

ProblemPossible CauseSolution
Low or no labeling Inefficient incorporation of azide.Optimize concentration and incubation time of the azide-containing substrate.
Degraded this compound.Use fresh or properly stored this compound.
Presence of competing azides in the buffer.Ensure all buffers are free of sodium azide.[1]
High background fluorescence Insufficient washing.Increase the number and duration of washing steps.
Non-specific binding of the dye.Include a blocking step or reduce the concentration of this compound.
Precipitation of protein during labeling High concentration of DMSO.Keep the final DMSO concentration below 20%.[1]

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific and efficient labeling of azide-modified biomolecules. Its excellent photophysical properties, coupled with the biocompatibility of the copper-free click chemistry, make it an invaluable tool for researchers in cell biology, chemical biology, and drug development. The detailed protocols and troubleshooting guide provided here will enable scientists to effectively utilize this compound in their research to visualize and quantify biomolecules in a variety of applications.

References

A Technical Guide to the Photophysical Properties of Amine-Reactive Cyclooctyne Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Topic: This guide provides an in-depth exploration of the photophysical properties of dibenzocyclooctyne (DBCO) functionalized fluorophores, with a specific focus on MB 543 DBCO and the representative, spectrally similar molecule, Cy3 DBCO. It details the core photophysical characteristics, the experimental protocols for their determination, and the application of these molecules in bioorthogonal chemistry.

Introduction: Amine-reactive cyclooctyne (B158145) fluorophores, such as this compound, are critical tools in modern biological research and drug development. These molecules combine a bright, photostable fluorescent reporter with a dibenzocyclooctyne (DBCO) group. The DBCO moiety enables highly efficient and specific covalent labeling of azide-modified biomolecules via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds rapidly at physiological temperatures without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo studies. Understanding the photophysical properties of these probes is paramount for designing robust experiments and interpreting fluorescence data accurately.

Core Photophysical Properties

This compound is a rhodamine-based fluorescent probe. While specific quantitative data such as quantum yield for this compound is not always published in detail, its core spectral characteristics are known.[1][2] For a more comprehensive quantitative overview and to illustrate the characterization process, we will present data for the spectrally similar and extensively characterized Cy3 DBCO. Cy3 is a cyanine (B1664457) dye that serves as an excellent model for this class of fluorophores.[3][4][5][6]

Table 1: Summary of Photophysical Properties for this compound and Cy3 DBCO

PropertyThis compoundCy3 DBCO (Representative Data)Description
Excitation Maximum (λ_abs) ~544 nm[1]~555 nm[3][5][6]The wavelength of light most efficiently absorbed by the fluorophore to reach an excited electronic state.
Emission Maximum (λ_em) ~560 nm[1]~570 nm[3][6]The wavelength of peak light intensity emitted by the fluorophore as it returns to the ground state.
Molar Extinction Coeff. (ε) Data not available~150,000 cm⁻¹M⁻¹[3][4][5][6]A measure of how strongly the molecule absorbs light at a given wavelength.
Fluorescence Quantum Yield (Φ_F) Data not available~0.31[3][6]The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.
Recommended Laser Lines 532 nm, 546 nm[7]532 nm, 555 nm, 568 nm[4]Common laser lines suitable for efficient excitation of the fluorophore.
Solubility Water-soluble[1]Good in DMF, DMSO; water-soluble if sulfonated[3][5]Solvents in which the dye can be effectively dissolved for experimental use.
Chemical Reactivity Copper-free click chemistry with azides[8]Copper-free click chemistry with azides[3][4]The bioorthogonal reaction mechanism enabled by the DBCO group.

Experimental Protocols for Photophysical Characterization

Accurate characterization of a fluorophore's properties is essential. The following sections detail the standard methodologies used to determine the key parameters listed above.

This protocol determines the wavelength of maximum absorbance (λ_abs) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of the DBCO-fluorophore in a spectroscopic grade solvent (e.g., DMSO, DMF, or an appropriate buffer). Create a series of dilutions from the stock solution.

  • Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette filled with the solvent.

    • Measure the absorbance spectrum of each dilution across a relevant wavelength range (e.g., 300-700 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Calculation of ε: According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λ_abs against concentration (c). The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit (slope = ε × path length). The path length (l) is typically 1 cm.

This protocol identifies the wavelength of maximum fluorescence emission (λ_em).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[9]

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength to the fluorophore's λ_abs (e.g., ~555 nm for Cy3 DBCO).

    • Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 560-700 nm).

    • The peak of the resulting spectrum is the emission maximum (λ_em).

The comparative method is the most common technique for determining the fluorescence quantum yield.[9][10] It involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a standard with absorption and emission profiles that overlap with the sample. For Cy3 DBCO, a suitable standard would be Rhodamine 101 in ethanol (B145695) (Φ_F ≈ 1.0).

  • Sample Preparation: Prepare a series of dilutions for both the test sample and the standard in the same solvent to minimize refractive index differences. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1.

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

    • Integrate the area under the emission curve for each measurement.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the slopes from the plots of integrated intensity vs. absorbance for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions. This term becomes 1 if the same solvent is used.

Fluorescence lifetime is the average time a molecule remains in the excited state before emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for this measurement.[11][12]

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., picosecond laser or LED), a fast single-photon detector (e.g., PMT or SPAD), and timing electronics (TAC/TDC).[13]

  • Data Acquisition:

    • The sample is excited by a high-repetition-rate pulsed laser.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • Over millions of excitation events, a histogram of photon arrival times is built. This histogram represents the fluorescence decay curve.[11]

  • Analysis: The resulting decay curve is fitted to an exponential function (or multi-exponential function) after deconvolution with the instrument response function (IRF). The time constant of this decay is the fluorescence lifetime (τ).

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of experimental processes and conceptual relationships.

This diagram illustrates the typical workflow for using a DBCO-functionalized dye to label and visualize an azide-modified protein in a cellular context.

G Workflow: Bioorthogonal Labeling with this compound cluster_prep Cell & Probe Preparation cluster_reaction Labeling Reaction (SPAAC) cluster_analysis Analysis p1 Culture cells with azide-modified metabolic precursor (e.g., Ac4ManNAz) p2 Metabolic incorporation of azide into target biomolecules p1->p2 r1 Incubate cells with This compound solution p2->r1 Introduce Probe p3 Prepare stock solution of This compound in DMSO r2 Copper-free 'Click' Reaction: DBCO reacts with Azide r1->r2 r3 Wash cells to remove unbound fluorophore r2->r3 a1 Fix and permeabilize cells (optional) r3->a1 Prepare for Imaging a2 Fluorescence Microscopy (e.g., Confocal) a1->a2 a3 Image Acquisition & Analysis a2->a3 G Principle of Comparative Quantum Yield Measurement A Prepare serial dilutions of Sample (X) and Standard (ST) B Measure Absorbance (A) at excitation wavelength (λ_ex) A->B C Measure Emission Spectra (excite at λ_ex) B->C D Integrate Fluorescence Intensity (I_F) C->D E Plot I_F vs. A for both Sample and Standard D->E F Determine Gradients: Grad_X and Grad_ST E->F G Calculate Quantum Yield (Φ_X) using comparative formula F->G G Interrelation of Core Photophysical Properties Abs Absorption (λ_abs, ε) ExcState Excited State (S1) Abs->ExcState Photon Absorption Em Fluorescence Emission (λ_em) ExcState->Em Radiative Decay NonRad Non-Radiative Decay (Heat, Quenching) ExcState->NonRad Competing Decay Lifetime Lifetime (τ) Duration in S1 ExcState->Lifetime Defines QY Quantum Yield (Φ_F) Efficiency of Emission Em->QY Determines NonRad->QY Determines

References

An In-Depth Technical Guide to MB 543 DBCO: A Fluorescent Probe for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MB 543 DBCO, a fluorescent agent integral to modern bioconjugation techniques. It details the compound's properties, its mechanism of action in copper-free click chemistry, and protocols for its application in labeling biomolecules.

Introduction to this compound

This compound is a bright, water-soluble fluorescent probe belonging to the rhodamine dye family.[1][2][3] It is functionalized with a dibenzocyclooctyne (DBCO) group, a key component for strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[2][4][5] This reaction allows for the covalent labeling of azide-modified biomolecules in environments where the cytotoxicity of copper catalysts is a concern, such as in living cells or whole organisms.[5][6]

The core utility of this compound lies in its ability to selectively react with azide (B81097) groups to form a stable triazole linkage without the need for a copper catalyst.[7][8] This bioorthogonal reaction is highly efficient and does not interfere with naturally occurring functional groups like amines or hydroxyls, making it a powerful tool for specific labeling of proteins, peptides, or nucleic acids for subsequent analysis and imaging.[5][8] MB 543 is characterized by its high photostability, strong absorption, and high fluorescence quantum yield, with an orange fluorescence that is insensitive to pH changes between 3 and 10.[2][4][7][9]

Physicochemical Properties of this compound

The quantitative data for this compound are summarized in the table below, compiled from various suppliers.

PropertyValueSource(s)
CAS Number 2563610-26-2[4][9]
Molecular Weight 1074.34 g/mol ; 1076.22 g/mol ; 1078.3 g/mol [1][4][9]
Molecular Formula C₅₄H₅₃N₅O₁₃S₃[4]
Appearance Red solid[1]
Excitation Maximum (λex) 543 - 544 nm[1][2][9]
Emission Maximum (λem) 560 - 566 nm[2][4][7][9]
Extinction Coefficient 105,000 cm⁻¹M⁻¹[1][9]
Solubility Water, DMSO, DMF, MeOH[1]
Storage Conditions -20°C, desiccated, protected from light[1][7]

Mechanism of Action: Copper-Free Click Chemistry

This compound functions via the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The DBCO group contains a highly strained cyclooctyne (B158145) ring. This ring strain is the driving force for the reaction with an azide-functionalized molecule, proceeding rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst. This makes the chemistry "bioorthogonal," meaning it can occur within a living system without interfering with native biochemical processes.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product MB543_DBCO MB 543-DBCO (Strained Alkyne) Conjugate Fluorescently Labeled Biomolecule (Stable Triazole Linkage) MB543_DBCO->Conjugate SPAAC Reaction (Copper-Free) Azide_Molecule Azide-Modified Biomolecule Azide_Moleolecule Azide_Moleolecule Azide_Moleolecule->Conjugate

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are generalized protocols for the use of this compound in labeling applications. Optimization may be required for specific biomolecules and experimental setups.

General Protocol for Labeling Azide-Modified Proteins

This protocol describes the general steps for labeling a protein that has been metabolically or enzymatically modified to contain an azide group.

  • Reagent Preparation :

    • Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 0.5–5 mg/mL.

    • Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 1-10 mM).

  • Labeling Reaction :

    • Add the this compound stock solution to the protein solution. A 1.5- to 10-fold molar excess of the DBCO reagent over the protein is recommended as a starting point.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification :

    • Remove the unreacted this compound using a desalting column or spin column appropriate for the molecular weight of the protein (e.g., Zeba™ Spin Desalting Columns).

    • Centrifuge the column according to the manufacturer’s instructions to separate the labeled protein from excess dye.

  • Storage :

    • Store the purified, labeled protein at 2–8°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol for Labeling Azide-Modified Bacteria

This protocol is adapted from a study where azide-modified bacteria were labeled for fluorescence imaging.[10]

  • Bacterial Culture and Azide Labeling :

    • Culture bacteria (e.g., S. aureus) in an appropriate medium.

    • Introduce an azide-modified precursor (e.g., D-azido-alanine) into the culture medium to allow for its incorporation into the bacterial cell wall.

  • Cell Preparation :

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet multiple times with PBS to remove unincorporated azide precursors and media components.

  • Fluorescent Labeling with this compound :

    • Resuspend the washed bacterial pellet in fresh media or PBS.

    • Add this compound to the bacterial suspension. The optimal concentration should be determined empirically.

    • Incubate for a sufficient time to allow the SPAAC ligation to occur (e.g., 1-2 hours at room temperature).

  • Washing and Imaging :

    • Wash the labeled bacteria by serial centrifugation and resuspension in PBS to remove unbound this compound.

    • Resuspend the final cell pellet in PBS or an appropriate imaging buffer.

    • The labeled bacteria can now be visualized using fluorescence microscopy with excitation and emission wavelengths appropriate for MB 543 (e.g., excitation at ~543 nm and emission at ~566 nm).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling and detecting an azide-modified biomolecule using this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Azide_Intro 1. Introduce Azide Group into Biomolecule (e.g., via metabolic labeling) Purify_Bio 2. Isolate and Purify Azide-Modified Biomolecule Azide_Intro->Purify_Bio Mix 4. Mix Azide-Biomolecule with this compound Purify_Bio->Mix Prep_Dye 3. Prepare this compound Stock Solution (in DMSO) Prep_Dye->Mix Incubate 5. Incubate (4-12h at RT or overnight at 4°C) Mix->Incubate Purify_Final 6. Purify Labeled Conjugate (e.g., Spin Column) Incubate->Purify_Final Analyze 7. Analyze Labeled Biomolecule (e.g., Fluorescence Microscopy, Gel Electrophoresis, Flow Cytometry) Purify_Final->Analyze

References

Methodological & Application

Application Notes and Protocols for MB 543 DBCO Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 543 DBCO is a bright and photostable orange fluorescent dye belonging to a novel class of rhodamine dyes. It is functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] This bioorthogonal reaction allows for the specific labeling of azide-modified biomolecules in living cells and fixed tissues without the need for a cytotoxic copper catalyst.[1] this compound is highly water-soluble and its fluorescence is pH-insensitive, making it a robust tool for various cell imaging applications.[3] Its spectral properties (absorption/emission maxima at ~544/560 nm) make it a suitable alternative for other fluorescent dyes such as TAMRA and Alexa Fluor® 546.[4][5]

This document provides a detailed guide for utilizing this compound for cell staining, including protocols for metabolic labeling of cells with an azide (B81097) precursor, and subsequent staining procedures for both live and fixed cells.

Principle of Staining

The staining process is a two-step procedure:

  • Metabolic Labeling: Cells are first incubated with a metabolic precursor containing an azide group. A commonly used precursor is peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[6] Cellular enzymes process Ac4ManNAz, leading to the incorporation of azide groups onto cell surface glycans.[6]

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The DBCO group on the dye reacts specifically with the azide groups on the cell surface via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, resulting in stable, fluorescently labeled cells.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and the general experimental workflow for this compound cell staining.

G cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide-modified_Biomolecule Azide-modified Biomolecule (on cell surface) Labeled_Biomolecule Fluorescently Labeled Biomolecule Azide-modified_Biomolecule->Labeled_Biomolecule Reacts with MB_543_DBCO This compound MB_543_DBCO->Labeled_Biomolecule to form

Caption: Mechanism of this compound cell staining via SPAAC.

G Start Start Metabolic_Labeling Metabolic Labeling of Cells with Ac4ManNAz Start->Metabolic_Labeling Wash1 Wash cells to remove unincorporated Ac4ManNAz Metabolic_Labeling->Wash1 Staining Incubate with This compound solution Wash1->Staining Wash2 Wash cells to remove unbound dye Staining->Wash2 Imaging_Choice Live or Fixed Cell Imaging? Wash2->Imaging_Choice Live_Cell_Imaging Proceed to Live Cell Imaging Imaging_Choice->Live_Cell_Imaging Live Fixation Fix cells (e.g., with 4% PFA) Imaging_Choice->Fixation Fixed End End Live_Cell_Imaging->End Permeabilization (Optional) Permeabilize cells Fixation->Permeabilization Fixed_Cell_Imaging Proceed to Fixed Cell Imaging Permeabilization->Fixed_Cell_Imaging Fixed_Cell_Imaging->End

Caption: General experimental workflow for this compound cell staining.

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for the metabolic labeling and staining steps. Optimal conditions may vary depending on the cell type and experimental goals, and should be determined empirically.

ParameterRecommended RangeNotes
Metabolic Labeling with Ac4ManNAz
Ac4ManNAz Concentration25 - 50 µM[6][7]Prepare a stock solution in DMSO.
Incubation Time1 - 3 days[6][8]Optimal time depends on cell proliferation rate.
This compound Staining
This compound Concentration10 - 50 µM[9][10]Titrate to find the optimal signal-to-noise ratio.
Incubation Time (Live Cells)30 - 60 minutes[6]Longer incubation may increase background.
Incubation Time (Fixed Cells)60 minutes[8]
Incubation Temperature37°C[6]For live cell staining. Room temperature for fixed cells.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz

This protocol describes the metabolic incorporation of azide groups into the cell surface glycans of mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and enter logarithmic growth phase.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a stock solution (e.g., 10 mM).

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for staining with this compound.

Protocol 2: Staining of Azide-Labeled Live Cells with this compound

This protocol is for fluorescently labeling azide-modified live cells for subsequent imaging.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

Procedure:

  • Prepare Staining Solution: Prepare a working solution of this compound in the live cell imaging buffer at the desired final concentration (e.g., 10-20 µM).

  • Staining: Remove the wash buffer from the azide-labeled cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for MB 543 (Excitation: ~544 nm, Emission: ~560 nm).

Protocol 3: Staining of Azide-Labeled Fixed Cells with this compound

This protocol is for fluorescently labeling azide-modified cells that have been fixed.

Materials:

  • Azide-labeled cells (from Protocol 1, grown on coverslips or chamber slides)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization)

  • This compound

  • PBS

Procedure:

  • Fixation: After the metabolic labeling and washing steps from Protocol 1, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For imaging intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash the cells twice with PBS.

  • Staining: Incubate the fixed cells with the this compound staining solution (e.g., 10-50 µM in PBS) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • (Optional) Counterstaining: The cells can be counterstained with a nuclear stain like DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for imaging.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Signal Inefficient metabolic labeling.Increase Ac4ManNAz concentration or incubation time. Ensure the cell line is capable of metabolizing the sugar analog.
Low concentration of this compound.Increase the concentration of this compound.
Insufficient incubation time for staining.Increase the incubation time for the click reaction.
High Background Incomplete removal of unincorporated Ac4ManNAz.Ensure thorough washing after metabolic labeling.
High concentration of this compound.Decrease the concentration of this compound.
Incomplete removal of unbound this compound.Increase the number and duration of washing steps after staining.
Cell Toxicity (Live Imaging) High concentration of DMSO from stock solutions.Keep the final DMSO concentration in the culture medium below 0.5%.
Phototoxicity from imaging.Minimize light exposure and use the lowest possible laser power.

References

Application Notes and Protocols for MB 543 DBCO in Super-Resolution Microscopy (STORM, STED)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MB 543 DBCO, a bright and photostable orange fluorescent dye, in super-resolution microscopy techniques, specifically Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

This compound is a rhodamine-based dye that is highly water-soluble and pH-insensitive, making it an excellent candidate for imaging in biological systems.[1][2][3][4][5] Its dibenzocyclooctyne (DBCO) group allows for covalent labeling of azide-modified biomolecules via copper-free click chemistry, a highly specific and bioorthogonal reaction.[1][3]

Dye Characteristics and Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (Absorbance) 543 - 544 nm[2][4][5][6][7]
Emission Maximum 560 - 566 nm[2][4][5][6][7]
Molar Extinction Coefficient 105,000 cm⁻¹M⁻¹[8]
Molecular Weight 1074.34 - 1076.22 g/mol [8][9]
Recommended Laser Line 532 nm[8]
Spectrally Similar Dyes Alexa Fluor® 546, Atto™ 543, CF™543, TAMRA[2][4][5][8]
Solubility Water, DMSO, DMF, MeOH[8]
Storage -20°C, Desiccated[8]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Biomolecules with this compound via Copper-Free Click Chemistry (SPAAC)

This protocol describes the general procedure for labeling azide-containing biomolecules (e.g., proteins, nucleic acids, or glycans) with this compound.

Materials:

  • Azide-modified sample (cells, tissues, or purified biomolecules)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS or other suitable buffer for your sample)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM. Vortex to ensure complete dissolution. Store any unused stock solution at -20°C, protected from light and moisture.

  • Prepare Sample:

    • For Cells: Culture and treat cells to incorporate the azide (B81097) functionality. Wash the cells 2-3 times with PBS to remove any unincorporated azide precursors.

    • For Purified Biomolecules: Ensure the biomolecule is in a suitable reaction buffer, free of any azide-containing contaminants.

  • Labeling Reaction:

    • Dilute the this compound stock solution into the reaction buffer to the desired final concentration. A starting concentration of 10-50 µM is recommended, but the optimal concentration should be determined empirically for each application.

    • Add the this compound solution to your azide-modified sample.

    • Incubate the reaction for 1-4 hours at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the sample and the concentration of reactants.

  • Washing:

    • For Cells: Wash the cells 3-5 times with PBS to remove any unbound dye.

    • For Purified Biomolecules: Use an appropriate method (e.g., size exclusion chromatography, dialysis) to separate the labeled biomolecule from the unreacted dye.

  • Sample Preparation for Imaging: Proceed with fixation and mounting for microscopy as required for your specific application.

Copper_Free_Click_Chemistry_Workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification Azide_Modified_Biomolecule Azide-Modified Biomolecule Incubation Incubate (1-4 hours, RT or 37°C) Azide_Modified_Biomolecule->Incubation Add MB543_DBCO_Solution This compound Solution MB543_DBCO_Solution->Incubation Add Washing Wash to Remove Unbound Dye Incubation->Washing Labeled_Biomolecule MB 543 Labeled Biomolecule Washing->Labeled_Biomolecule

Copper-Free Click Chemistry Labeling Workflow

Protocol 2: (d)STORM Imaging of this compound Labeled Samples

This protocol provides a starting point for performing (direct)STORM imaging on samples labeled with this compound. Optimization of the imaging buffer and laser powers will be necessary for optimal results.

Materials:

  • This compound labeled sample on a #1.5H coverslip

  • STORM Imaging Buffer (see below for recipe)

  • A super-resolution microscope capable of STORM imaging with a ~532-561 nm laser for excitation and a ~405 nm laser for reactivation (optional, but can enhance blinking).

STORM Imaging Buffer Recipe (Glox-based with MEA):

  • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

  • Buffer B: Buffer A with 10% (w/v) glucose

  • GLOX Solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL of Buffer A. (Store at 4°C for up to 2 weeks).

  • MEA Solution: 1 M β-mercaptoethylamine in 0.2 M HCl. (Store at -20°C).

To prepare the final imaging buffer (prepare fresh): To 1 mL of Buffer B, add 10 µL of GLOX solution and 10 µL of MEA solution.

Imaging Procedure:

  • Mount Sample: Mount the coverslip with the labeled sample onto the microscope stage.

  • Add Imaging Buffer: Add a sufficient volume of freshly prepared STORM imaging buffer to the sample.

  • Locate Region of Interest: Using low-power excitation, locate the region of interest.

  • Induce Photoswitching: Increase the power of the ~532-561 nm laser to induce the blinking of the this compound molecules. The optimal laser power will need to be determined empirically but is typically in the range of 1-5 kW/cm².

  • Acquisition: Acquire a time series of images (typically 10,000-100,000 frames) with a high-speed camera. The exposure time should be short enough to capture single-molecule blinking events (e.g., 10-50 ms).

  • Reconstruction: Process the acquired image series with appropriate STORM analysis software to reconstruct the super-resolved image.

STORM_Imaging_Workflow Start Labeled Sample on Coverslip Add_Buffer Add STORM Imaging Buffer Start->Add_Buffer Mount Mount on Microscope Add_Buffer->Mount Find_ROI Locate Region of Interest (Low Laser Power) Mount->Find_ROI Induce_Blinking Induce Photoswitching (High Laser Power ~532-561 nm) Find_ROI->Induce_Blinking Acquire_Data Acquire Image Series (10k-100k frames) Induce_Blinking->Acquire_Data Reconstruct Reconstruct Super-Resolved Image Acquire_Data->Reconstruct End STORM Image Reconstruct->End

(d)STORM Imaging Workflow

Protocol 3: STED Imaging of this compound Labeled Samples

This protocol provides a general guideline for STED imaging with this compound. The optimal STED laser power and other imaging parameters should be carefully optimized for each experiment.

Materials:

  • This compound labeled sample on a #1.5H coverslip

  • Mounting medium with a refractive index matching the immersion oil (e.g., ~1.518)

  • A STED microscope equipped with an excitation laser around 532-561 nm and a depletion (STED) laser with a wavelength in the range of 660-775 nm.

Imaging Procedure:

  • Mount Sample: Mount the coverslip with the labeled sample using an appropriate mounting medium. Allow hardening media to cure completely.

  • Locate Region of Interest: Use the confocal mode of the STED microscope to find the region of interest.

  • Set Imaging Parameters:

    • Excitation Laser: Use the ~532-561 nm laser for excitation. Keep the power as low as possible to minimize photobleaching while still obtaining a good signal-to-noise ratio.

    • STED Laser: Use a STED laser with a wavelength that is red-shifted from the emission of this compound (e.g., 660 nm or 775 nm). The power of the STED laser will directly influence the resolution and should be carefully titrated to achieve the desired resolution without excessive photobleaching.

    • Pinhole: Adjust the pinhole to a size that is optimal for STED imaging (typically around 1 Airy unit).

    • Pixel Size and Dwell Time: Set the pixel size to be smaller than the expected resolution (e.g., 20-30 nm). Adjust the pixel dwell time to balance signal acquisition and photobleaching.

  • Acquire Image: Acquire the STED image. It is often beneficial to acquire a corresponding confocal image of the same region for comparison.

  • Image Processing: Process the acquired images as needed (e.g., deconvolution).

STED_Imaging_Workflow Start Labeled Sample in Mounting Medium Mount Mount on STED Microscope Start->Mount Find_ROI Locate Region of Interest (Confocal Mode) Mount->Find_ROI Set_Parameters Set STED Imaging Parameters (Excitation, STED Laser, Pinhole) Find_ROI->Set_Parameters Acquire_Confocal Acquire Confocal Image (Optional) Set_Parameters->Acquire_Confocal Acquire_STED Acquire STED Image Set_Parameters->Acquire_STED Acquire_Confocal->Acquire_STED Process_Image Image Processing (e.g., Deconvolution) Acquire_STED->Process_Image End STED Image Process_Image->End

STED Imaging Workflow

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inefficient incorporation of azide groups.- Low concentration of this compound.- Short incubation time.- Optimize the azide incorporation protocol.- Increase the concentration of this compound.- Increase the incubation time.
High Background Signal - Insufficient washing after labeling.- Non-specific binding of the dye.- Increase the number and duration of wash steps.- Add a blocking step (e.g., with BSA) before labeling.- Consider using a lower concentration of this compound.
Rapid Photobleaching in STORM - Imaging buffer is not optimal.- Laser power is too high.- Prepare fresh imaging buffer.- Optimize the concentration of the oxygen scavenger system and the reducing agent.- Reduce the excitation laser power.
Poor Resolution in STED - STED laser power is too low.- Mismatch in refractive index.- Suboptimal labeling density.- Increase the STED laser power.- Ensure the refractive index of the mounting medium matches the immersion oil.- Optimize the labeling protocol to achieve a higher density of fluorophores.

These protocols and notes provide a solid foundation for incorporating this compound into your super-resolution microscopy experiments. Remember that optimization of labeling and imaging parameters is crucial for achieving the best results in your specific application.

References

Application Notes and Protocols for MB 543 DBCO in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of MB 543 DBCO in flow cytometry for the detection of azide-modified biomolecules on or within cells. The primary application of this technique is the covalent labeling of cells that have been metabolically, enzymatically, or chemically engineered to incorporate azide (B81097) groups into specific cellular components. This method is based on the highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that occurs without the need for a cytotoxic copper catalyst.[1]

This compound is an orange fluorescent probe based on a novel, water-soluble rhodamine dye.[2][3] It is characterized by its brightness, photostability, and pH insensitivity, making it a robust tool for flow cytometric analysis.[2][3][4] Its spectral properties make it a suitable alternative for other fluorophores such as TAMRA and Alexa Fluor® 546.[2][3][4]

Principle of the Technology

The labeling strategy involves a two-step process:

  • Introduction of Azide Groups: Cells are first treated with a molecule containing an azide group that is incorporated into a specific cellular target. A common approach is metabolic glycoengineering, where cells are cultured with an azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The cell's metabolic machinery incorporates this sugar into cell surface glycans, displaying azide groups on the cell surface.

  • Click Chemistry Reaction: The azide-modified cells are then treated with this compound. The dibenzocyclooctyne (DBCO) group on the fluorophore reacts specifically and covalently with the azide groups on the cells, resulting in stable, fluorescently labeled cells that can be analyzed by flow cytometry.[1]

Product Information

PropertyValue
Fluorophore MB 543
Reactive Group Dibenzocyclooctyne (DBCO)
Excitation Maximum (λex) ~544 nm[2][4]
Emission Maximum (λem) ~560-566 nm[2][4]
Recommended Laser Line 532 nm or 561 nm
Solubility Water, DMSO, DMF
Storage Store at -20°C, desiccated and protected from light

Experimental Protocols

This protocol provides a general guideline for labeling azide-modified cells with this compound for flow cytometry. Optimization of parameters such as cell number, this compound concentration, and incubation time may be required for specific cell types and experimental conditions.

Materials Required
  • Azide-modified cells in single-cell suspension

  • This compound

  • Anhydrous DMSO or DMF for stock solution preparation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)

  • Flow cytometry tubes

  • Flow cytometer with appropriate laser and filters

Protocol

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF. A recommended starting concentration is 1-10 mM.

  • Vortex the solution to ensure the dye is fully dissolved.

  • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

2. Cell Preparation:

  • Harvest azide-modified cells and prepare a single-cell suspension.

  • Wash the cells once with ice-cold PBS.

  • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in flow cytometry staining buffer.

  • Count the cells and adjust the concentration to 1 x 10^6 to 1 x 10^7 cells/mL.

3. Staining with this compound:

  • Dilute the this compound stock solution in flow cytometry staining buffer to the desired final working concentration.

  • Add the diluted this compound solution to the cell suspension.

  • Incubate the cells for 30-60 minutes at room temperature, protected from light. The incubation can be performed on a rocker or with occasional gentle mixing.

4. Washing:

  • After incubation, wash the cells twice with 2-3 mL of flow cytometry staining buffer to remove any unbound this compound.

  • Centrifuge at 300-400 x g for 5 minutes between washes and discard the supernatant.

5. Flow Cytometry Analysis:

  • Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer for analysis (e.g., 300-500 µL).

  • Transfer the cell suspension to flow cytometry tubes.

  • Analyze the samples on a flow cytometer equipped with a laser suitable for exciting the MB 543 dye (e.g., 532 nm or 561 nm) and an appropriate emission filter (e.g., a bandpass filter around 560-580 nm).

  • Include appropriate controls in your experiment (see below).

Quantitative Data and Optimization

The optimal concentration of this compound and incubation time can vary depending on the cell type, the density of azide groups on the cell surface, and the specific experimental conditions. It is highly recommended to perform a titration experiment to determine the optimal staining conditions.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeNotes
This compound Concentration 5 - 50 µMStart with a concentration in the middle of the range (e.g., 20 µM) and titrate up and down.
Incubation Time 30 - 60 minutesLonger incubation times may increase signal but could also lead to higher background.
Incubation Temperature Room TemperatureIncubation at 4°C is also possible and may reduce non-specific binding, but may require longer incubation times.
Cell Density 1 x 10^6 - 1 x 10^7 cells/mLMaintaining a consistent cell density is important for reproducible results.

Table 2: Example Titration of DBCO-Conjugated Fluorophore

The following table provides a representative example of how to set up a titration experiment. The actual fluorescence intensity will depend on the specific experimental setup.

Concentration of this compoundMean Fluorescence Intensity (MFI) - Azide+ CellsMean Fluorescence Intensity (MFI) - Azide- Cells (Control)Signal-to-Noise Ratio (MFI Azide+ / MFI Azide-)
0 µM (Unstained)LowLow1
5 µMModerateLowHigh
10 µMHighLowVery High
25 µMVery HighSlightly IncreasedHigh
50 µMVery HighIncreasedModerate

Mandatory Visualizations

Signaling Pathway Diagram

G Chemical Principle of Labeling cluster_0 Cell Surface cluster_1 Fluorescent Probe Azide_modified_glycan Azide-modified Glycan (-N3) Labeled_Glycan Fluorescently Labeled Glycan Azide_modified_glycan->Labeled_Glycan SPAAC (Click Chemistry) MB543_DBCO MB 543-DBCO MB543_DBCO->Labeled_Glycan

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound.

Experimental Workflow Diagram

G Experimental Workflow start Start: Azide-modified Cells prep Prepare Single-Cell Suspension start->prep stain Incubate with This compound prep->stain wash1 Wash Cells stain->wash1 wash2 Wash Cells (2nd time) wash1->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend analyze Analyze on Flow Cytometer resuspend->analyze

Caption: Flow cytometry analysis workflow for this compound labeling.

Controls for Flow Cytometry

To ensure the specificity of the labeling and to properly set up the flow cytometer, the following controls are essential:

  • Unstained Cells: Azide-modified cells that have not been treated with this compound. This control is used to assess autofluorescence.

  • Negative Control Cells: Cells that have not been metabolically labeled with an azide-containing precursor but are stained with this compound. This is a critical control to determine the level of non-specific binding of the dye.

  • Positive Control Cells: Azide-modified cells stained with this compound.

  • Single-Color Controls: If performing multicolor flow cytometry, single-color controls for each fluorophore are necessary for proper compensation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal Inefficient azide labeling.Optimize the concentration and incubation time of the azide-containing precursor.
Low concentration of this compound.Titrate the this compound to a higher concentration.
Short incubation time.Increase the incubation time with this compound.
Incorrect flow cytometer settings.Ensure the correct laser and emission filters are being used for MB 543.
High Background Staining High concentration of this compound.Titrate the this compound to a lower concentration.
Insufficient washing.Increase the number of wash steps after staining.
High cell autofluorescence.Use an unstained control to set the baseline fluorescence.
High Cell Death Harsh cell handling.Be gentle during cell washing and resuspension steps.
Cytotoxicity of reagents.Reduce the concentration of this compound or the incubation time. Ensure the azide precursor is not toxic at the used concentration.

References

Application Notes and Protocols for In Vivo Imaging with MB 543 DBCO in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MB 543 DBCO for in vivo imaging in animal models. This compound is a bright, water-soluble, and photostable fluorescent probe ideal for copper-free click chemistry applications. Its dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azide-tagged biomolecules, enabling powerful in vivo labeling and imaging strategies for tracking cells, studying disease progression, and evaluating drug delivery.

Introduction to this compound for In Vivo Imaging

This compound is a rhodamine-based fluorescent dye with an excitation maximum at 544 nm and an emission maximum at 560 nm.[1] This makes it spectrally similar to other commonly used fluorophores such as TAMRA and Alexa Fluor® 546.[1] The key feature of this compound is the DBCO moiety, which participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[2] This biocompatibility is crucial for in vivo applications in living organisms.[3]

The principle of in vivo imaging with this compound relies on a two-step pre-targeting approach. First, a biomolecule of interest (e.g., a cell surface receptor, a therapeutic antibody, or a nanoparticle) is functionalized with an azide (B81097) group. This azide-modified molecule is then introduced into the animal model. After a sufficient period for localization and clearance of unbound molecules, this compound is administered. The DBCO group on the dye then "clicks" with the azide group on the target biomolecule, leading to covalent labeling and fluorescent signal generation at the site of interest.

Key Advantages of this compound for In Vivo Imaging:

  • Biocompatibility: Copper-free click chemistry avoids the toxicity associated with copper catalysts, making it suitable for live animal studies.

  • High Specificity: The DBCO-azide reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

  • Bright and Photostable Signal: MB 543 is a bright and photostable dye, enabling sensitive detection and longitudinal imaging studies.

  • Hydrophilicity: Its water-soluble nature improves its pharmacokinetic profile and reduces non-specific binding.[2][4]

  • Favorable Wavelength: Its excitation and emission in the visible spectrum are suitable for many in vivo imaging systems, although near-infrared (NIR) probes are generally preferred for deeper tissue penetration.

Quantitative Data Summary

While specific in vivo quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for spectrally similar DBCO-conjugated dyes used in in vivo animal models. This information can serve as a valuable starting point for experimental design.

Table 1: Spectroscopic Properties of this compound and Spectrally Similar Dyes

PropertyMB 543Alexa Fluor® 546TAMRA
Excitation Max (nm) 544556546
Emission Max (nm) 560573579
Extinction Coefficient (cm⁻¹M⁻¹) ~105,000~104,000~91,000
Quantum Yield High (specific value not published)0.79~0.1
Molecular Weight ( g/mol ) ~1074Varies with derivativeVaries with derivative

Table 2: Representative In Vivo Performance of DBCO-Conjugated Dyes in Mouse Tumor Models

ParameterDBCO-Cy3DBCO-Cy5General Considerations for this compound
Animal Model Athymic nude mice with LS174T tumorsAthymic nude mice with LS174T tumorsDependent on the research question (e.g., xenograft, transgenic models).
Pre-targeting Agent Azide-modified glycans on tumor cellsAzide-modified glycans on tumor cellsAzide-labeled antibodies, nanoparticles, or metabolic labeling.
Dye Dosage 5 mg/kg (intravenous)5 mg/kg (intravenous)Optimization required (start with 1-10 mg/kg).
Imaging Time Point (post-injection) 48 hours24 - 72 hoursDependent on pharmacokinetics of the dye and target.
Tumor-to-Background Ratio (TBR) Not specifiedSignificantly higher in targeted vs. control tumorsAim for TBR > 2 for clear visualization.
Primary Clearance Route Not specifiedNot specifiedLikely renal and hepatobiliary, typical for small molecule dyes.

Experimental Protocols

The following protocols provide a detailed methodology for performing in vivo imaging experiments using this compound in a mouse tumor model.

Protocol 1: Preparation of Azide-Labeled Targeting Agent (Example: Antibody)

This protocol describes the labeling of a monoclonal antibody with an azide group for in vivo pre-targeting.

Materials:

  • Monoclonal antibody (mAb) specific to a tumor antigen

  • PEGylated N-hydroxysuccinimide (NHS)-azide linker (e.g., NHS-PEG4-Azide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 1-5 mg/mL in PBS.

  • NHS-Azide Preparation: Dissolve the NHS-PEG4-Azide linker in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 molar excess of the dissolved NHS-Azide linker to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm. The azide group does not have a strong absorbance, so characterization often relies on downstream detection after reaction with a DBCO-fluorophore.

Protocol 2: In Vivo Tumor Imaging in a Subcutaneous Mouse Model

This protocol outlines the steps for in vivo imaging of tumors using an azide-labeled antibody and this compound.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)

  • Azide-labeled antibody (from Protocol 1)

  • This compound

  • Sterile PBS, pH 7.4

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Pre-targeting: Inject the azide-labeled antibody (typically 10-100 µg) intravenously (i.v.) via the tail vein.

  • Incubation Period: Allow the azide-labeled antibody to circulate and accumulate at the tumor site. This period can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.

  • This compound Administration: Prepare a solution of this compound in sterile PBS. The optimal concentration should be determined, but a starting point of 1-5 mg/kg is recommended. Inject the this compound solution intravenously.

  • In Vivo Imaging: At various time points post-injection of this compound (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mouse and acquire fluorescence images using the in vivo imaging system. Use an appropriate filter set for MB 543 (Excitation: ~540 nm, Emission: ~570 nm).

  • Data Analysis: Quantify the fluorescence intensity in the tumor and in a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio (TBR).

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol describes the analysis of this compound distribution in various organs after the final imaging time point.

Materials:

  • In vivo imaging system

  • Surgical tools for dissection

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde for tissue fixation (optional)

Procedure:

  • Euthanasia: Immediately after the final in vivo imaging session, humanely euthanize the mouse according to institutional guidelines.

  • Organ Harvesting: Dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, and muscle).

  • Ex Vivo Imaging: Arrange the harvested organs in the in vivo imaging system and acquire fluorescence images.

  • Quantitative Analysis: Measure the average fluorescence intensity for each organ. Normalize the intensity to the weight of the tissue to get the relative biodistribution.

  • Histology (Optional): Tissues can be fixed in 4% paraformaldehyde, embedded in paraffin (B1166041) or OCT, and sectioned for fluorescence microscopy to visualize the microscopic distribution of this compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

InVivoClickChemistryWorkflow cluster_pretargeting Step 1: Pre-targeting cluster_imaging Step 2: Imaging cluster_exvivo Step 3: Ex Vivo Analysis Target Tumor Cell (with target antigen) Injection1 Intravenous Injection of Azide-Ab AzideAb Azide-Labeled Antibody AzideAb->Injection1 Circulation Circulation and Tumor Accumulation Injection1->Circulation Clearance Clearance of Unbound Antibody Circulation->Clearance Injection2 Intravenous Injection of this compound Clearance->Injection2 MB543 This compound MB543->Injection2 ClickReaction In Vivo Click Reaction (DBCO + Azide) Injection2->ClickReaction Imaging In Vivo Fluorescence Imaging ClickReaction->Imaging Analysis Data Analysis (TBR) Imaging->Analysis Euthanasia Euthanasia Imaging->Euthanasia Dissection Organ Dissection Euthanasia->Dissection ExVivoImaging Ex Vivo Imaging of Organs Dissection->ExVivoImaging Biodistribution Biodistribution Analysis ExVivoImaging->Biodistribution

Caption: Workflow for in vivo imaging using this compound.

ClickChemistryMechanism cluster_product Product Azide Azide-modified Biomolecule Plus + DBCO This compound Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Plus->Triazole Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free)

Caption: Mechanism of copper-free click chemistry.

Troubleshooting and Considerations

  • High Background Signal: Insufficient clearance of the azide-labeled targeting agent or non-specific accumulation of this compound can lead to high background. Optimize the incubation time after the first injection and consider using a clearing agent.

  • Low Tumor Signal: This could be due to a low number of target antigens, inefficient labeling of the targeting agent, or poor delivery to the tumor. Ensure a high degree of labeling of your targeting agent and consider alternative delivery strategies.

  • Animal Autofluorescence: Tissues naturally have some autofluorescence, which can interfere with the signal from MB 543. It is important to image a control group of animals that did not receive the fluorescent probe to establish the baseline autofluorescence.

  • Choice of Animal Model: The choice of tumor model (e.g., subcutaneous vs. orthotopic) and mouse strain (e.g., immunodeficient vs. immunocompetent) will depend on the specific research question and can influence the experimental outcome.

By following these guidelines and protocols, researchers can effectively utilize this compound for sensitive and specific in vivo imaging in a variety of animal models, advancing our understanding of biology and accelerating drug development.

References

Application Notes and Protocols for Labeling of Nucleic Acids with MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to a wide range of applications in molecular biology, diagnostics, and drug development. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for this purpose due to its high specificity, biocompatibility, and rapid reaction kinetics under mild conditions.[1] This application note provides detailed protocols for the labeling of azide-modified nucleic acids (DNA and RNA) with the fluorescent dye MB 543 DBCO.

MB 543 is a bright, photostable, and highly water-soluble orange fluorescent dye, making it an excellent choice for a variety of imaging and detection applications.[2][3][4] Its dibenzocyclooctyne (DBCO) moiety readily and covalently reacts with azide (B81097) groups introduced into nucleic acids, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] This document outlines the necessary materials, step-by-step procedures, and data analysis for successful labeling and purification of nucleic acids with this compound.

Product Characteristics

This compound is a fluorescent probe with a terminal DBCO group designed for copper-free click chemistry reactions.[5]

PropertyValue
Excitation Maximum (λex) 544 nm[2][3]
Emission Maximum (λem) 560 nm[2][3]
Molecular Weight ~1074.34 g/mol [3]
Solubility Water, DMSO, DMF[3]
Purity >95% (HPLC)[3]
Storage -20°C, desiccated[3]

Experimental Protocols

Preparation of Azide-Modified Nucleic Acids

Successful labeling with this compound first requires the incorporation of azide functionalities into the target DNA or RNA. This can be achieved through various methods, including:

  • Enzymatic Incorporation: Using commercially available kits and modified nucleoside triphosphates (e.g., 5-azido-UTP for RNA) during in vitro transcription or PCR.

  • Chemical Modification: Post-synthetic modification of nucleic acids with azide-containing reagents.

  • Solid-Phase Synthesis: Incorporation of azide-modified phosphoramidites during oligonucleotide synthesis.

It is crucial to purify the azide-modified nucleic acid to remove any unincorporated azide-containing nucleotides or reagents before proceeding with the labeling reaction. Spin column purification or ethanol (B145695) precipitation are recommended methods.[6]

Labeling of Azide-Modified Nucleic Acids with this compound

This protocol describes the general procedure for labeling azide-modified DNA or RNA with this compound.

Materials:

  • Azide-modified DNA or RNA

  • This compound

  • Nuclease-free water

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

  • Prepare Nucleic Acid Solution: Dissolve the purified azide-modified nucleic acid in nuclease-free water or PBS to a desired concentration (e.g., 10-100 µM).

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified nucleic acid and the this compound stock solution.

    • A 5- to 20-fold molar excess of this compound over the azide-modified nucleic acid is recommended to ensure efficient labeling. The optimal ratio may need to be determined empirically.[6]

    • The final reaction volume should be kept as low as possible to maintain high concentrations of reactants.

  • Incubation:

    • Mix the reaction components gently by pipetting.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light. Longer incubation times may improve labeling efficiency.[7]

  • Purification of Labeled Nucleic Acid: It is critical to remove the unreacted this compound to reduce background fluorescence and ensure accurate downstream analysis. Several methods can be employed:

    • Spin Column Purification (Gel Filtration): Effective for removing unincorporated dye and salts.

    • Ethanol Precipitation: A common method for concentrating nucleic acids and removing some impurities.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides high-purity labeled oligonucleotides.[8][9]

Quantification of Labeling Efficiency (Degree of Labeling)

The degree of labeling (DOL), which represents the number of dye molecules per nucleic acid molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified, labeled nucleic acid solution at 260 nm (for nucleic acid) and 544 nm (for MB 543) using a spectrophotometer.

  • Calculate the concentration of the nucleic acid and the dye using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance.

    • ε is the molar extinction coefficient.

    • c is the concentration.

    • l is the path length of the cuvette.

  • The molar extinction coefficient (ε) for DNA at 260 nm is approximately 10,000 M⁻¹cm⁻¹ per base, and for RNA is approximately 8,250 M⁻¹cm⁻¹ per base.[6] The molar extinction coefficient for MB 543 at 544 nm is approximately 105,000 M⁻¹cm⁻¹.[3]

  • A correction factor may be needed to account for the absorbance of the dye at 260 nm.

  • The DOL is calculated as the molar ratio of the dye to the nucleic acid.

Quantitative Data

The following table provides representative data for the labeling of nucleic acids. Actual results may vary depending on the specific nucleic acid, the efficiency of azide incorporation, and the reaction conditions.

ParameterDNA Oligonucleotide (25-mer)In Vitro Transcribed RNA (1000 nt)
Input Nucleic Acid 1 nmol0.5 nmol
Molar Excess of this compound 10-fold15-fold
Reaction Time 4 hours at RTOvernight at 4°C
Purification Method HPLCSpin Column
Degree of Labeling (DOL) 0.8 - 1.25 - 10 dyes/molecule
Labeling Efficiency > 80%> 70%
Signal-to-Noise Ratio (in imaging) > 10> 8

Note: The values in this table are for illustrative purposes. Optimal conditions and results should be determined experimentally for each specific application.

Visualizations

experimental_workflow cluster_prep Nucleic Acid Preparation cluster_labeling Labeling Reaction cluster_post_labeling Post-Labeling azide_incorporation Azide Incorporation (Enzymatic/Chemical) purification1 Purification of Azide-Modified NA azide_incorporation->purification1 reaction_setup Reaction Setup: - Azide-NA - this compound purification1->reaction_setup incubation Incubation (RT or 4°C) reaction_setup->incubation purification2 Purification of Labeled NA incubation->purification2 analysis Analysis: - DOL Calculation - Imaging purification2->analysis click_chemistry_reaction cluster_product Product nucleic_acid Azide-Modified Nucleic Acid (R-N₃) plus + mb543_dbco This compound labeled_nucleic_acid MB 543 Labeled Nucleic Acid mb543_dbco->labeled_nucleic_acid Strain-Promoted Azide-Alkyne Cycloaddition

References

Application Notes and Protocols for MB 543 DBCO Conjugation to Antibodies for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the distribution of specific biomolecules within cells and tissues. The direct conjugation of fluorescent dyes to primary antibodies offers a streamlined workflow by eliminating the need for secondary antibodies, thereby reducing potential background and cross-reactivity. This document provides a detailed guide to the conjugation of the bright and photostable fluorescent dye, MB 543 DBCO, to antibodies for use in direct immunofluorescence applications.

MB 543 is an orange fluorescent dye with excitation and emission maxima at approximately 544 nm and 560 nm, respectively, making it compatible with standard microscopy filter sets.[1][2] The dibenzocyclooctyne (DBCO) group enables a highly specific and efficient copper-free click chemistry reaction with azide-modified molecules.[3][4] This strain-promoted alkyne-azide cycloaddition (SPAAC) is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with biological processes.[5]

These application notes provide a comprehensive protocol for first introducing azide (B81097) groups onto a target antibody and subsequently conjugating it to this compound. A detailed protocol for utilizing the resulting fluorescently labeled antibody in immunofluorescence staining is also presented, along with guidelines for data interpretation and troubleshooting.

Data Presentation

Table 1: Specifications of this compound
PropertyValueReference
Excitation Maximum (λex)544 nm[1][2]
Emission Maximum (λem)560 nm[1][2]
Molecular Weight~1074.34 g/mol [1][2]
Extinction Coefficient at λmax~105,000 M⁻¹cm⁻¹[1][2]
Reactive GroupDibenzocyclooctyne (DBCO)[3][4]
Recommended Laser Line532 nm[1]
Table 2: Recommended Parameters for Antibody Conjugation and Immunofluorescence
ParameterRecommended ValueNotes
Antibody Azide Modification
Azide-PEG-NHS Ester Molar Excess10-20 foldTitration may be required for optimal labeling.
Reaction Time60 minutes at room temperature
This compound Conjugation
This compound Molar Excess2-4 fold over antibodyHigher excess can drive the reaction to completion.
Reaction Time4-12 hours at 4°CCan be extended up to 48 hours for challenging reactions.
Quality Control
Optimal Degree of Labeling (DOL)2 - 10A higher DOL can lead to signal quenching.
Immunofluorescence
Conjugated Antibody Concentration1 - 10 µg/mLShould be optimized for each antibody and application.[6]
Incubation Time (Primary Antibody)Overnight at 4°C or 1-2 hours at RTLonger incubation at 4°C is often recommended.[7]

Experimental Protocols

Part 1: Antibody Modification with Azide Groups

This protocol describes the introduction of azide functional groups onto an antibody using an N-Hydroxysuccinimide (NHS) ester crosslinker containing an azide moiety (e.g., Azide-PEG4-NHS Ester).

Materials:

  • Antibody of interest (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Azide-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column or dialysis cassette (10K MWCO)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), they must be removed by dialysis against PBS.

  • Prepare Azide-NHS Ester Stock Solution: Immediately before use, dissolve the Azide-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • Add a 10-fold molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution.[]

    • Gently mix and incubate for 60 minutes at room temperature.

  • Purification: Remove the unreacted Azide-NHS ester and byproducts by dialysis against PBS (pH 7.4) overnight at 4°C with at least three buffer changes, or by using a desalting column according to the manufacturer's instructions.

Part 2: Conjugation of Azide-Modified Antibody with this compound

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and this compound.

Materials:

  • Azide-modified antibody (from Part 1)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column or dialysis cassette (10K MWCO)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 2 to 4-fold molar excess of the this compound stock solution to the azide-modified antibody.

    • Gently mix and incubate for 4-12 hours at 4°C, protected from light. The reaction can be extended up to 48 hours if necessary.

  • Purification of the Conjugate: Remove unconjugated this compound using a size-exclusion chromatography column or by dialysis against PBS (pH 7.4) at 4°C in the dark until no more dye is observed in the dialysis buffer.

  • Storage: Store the purified MB 543-conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.

Part 3: Quality Control - Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 544 nm (A₅₄₄) using a UV-Vis spectrophotometer.

  • Calculation:

    • Protein Concentration (M):

      • Protein Conc. (M) = [A₂₈₀ - (A₅₄₄ × CF)] / ε_protein

      • Where:

        • A₂₈₀: Absorbance of the conjugate at 280 nm.

        • A₅₄₄: Absorbance of the conjugate at the dye's max absorbance (544 nm).

        • CF (Correction Factor): A₂₈₀ of the free dye / A_max of the free dye. This value should be obtained from the dye supplier or determined experimentally.

        • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[1]

    • Degree of Labeling (DOL):

      • DOL = A₅₄₄ / (ε_dye × Protein Conc. (M))

      • Where:

        • ε_dye: Molar extinction coefficient of MB 543 at 544 nm (~105,000 M⁻¹cm⁻¹).[1][2]

An optimal DOL is typically between 2 and 10.[1][9]

Part 4: Immunofluorescence Protocol for MB 543-Conjugated Antibody

This protocol provides a general guideline for direct immunofluorescence staining of cultured cells.

Materials:

  • MB 543-conjugated primary antibody

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Wash buffer (e.g., PBS)

  • Antifade mounting medium with DAPI

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the MB 543-conjugated primary antibody to the optimized concentration (typically 1-10 µg/mL) in blocking buffer.[6]

    • Incubate the cells with the diluted antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber, protected from light.[7]

  • Washing:

    • Wash the cells three times with PBS for 5-10 minutes each, protected from light.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired and not included in the mounting medium, incubate with a suitable dye (e.g., DAPI) according to the manufacturer's protocol.

    • Wash three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with appropriate filters for MB 543 (Excitation/Emission: ~544/560 nm) and the counterstain.

Mandatory Visualizations

G cluster_0 Part 1: Antibody Azidation cluster_1 Part 2: Click Chemistry Conjugation Antibody Antibody Reaction1 Incubate RT, 1h Antibody->Reaction1 Azide-NHS Azide-PEG-NHS Ester Azide-NHS->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Azide-Ab Azide-Modified Antibody Reaction2 Incubate 4°C, 4-12h (Copper-Free Click) Azide-Ab->Reaction2 Purification1->Azide-Ab MB543 This compound MB543->Reaction2 Purification2 Purification (SEC/Dialysis) Reaction2->Purification2 Conjugate MB 543-Antibody Conjugate Purification2->Conjugate

Caption: Workflow for the conjugation of this compound to an antibody.

G Start Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking Antibody_Incubation Incubate with MB 543-Ab Conjugate Blocking->Antibody_Incubation Wash Wash (3x PBS) Antibody_Incubation->Wash Mount Mount with Antifade Medium Wash->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for direct immunofluorescence.

Troubleshooting

ProblemPossible CauseRecommendation
Weak or No Signal Suboptimal antibody concentration.Titrate the antibody concentration to find the optimal signal-to-noise ratio.
Low Degree of Labeling (DOL).Optimize the conjugation reaction to achieve a DOL between 2 and 10.
Photobleaching.Use an antifade mounting medium and minimize exposure to excitation light.
Inefficient fixation/permeabilization.Optimize fixation and permeabilization conditions for your specific antigen.
High Background Antibody concentration too high.Decrease the concentration of the conjugated antibody.
Inadequate blocking.Increase the blocking time or try a different blocking agent.
Insufficient washing.Increase the number and duration of wash steps.
High Degree of Labeling (DOL).A very high DOL can sometimes lead to non-specific binding.
Non-specific Staining Cross-reactivity of the antibody.Run a negative control (e.g., cells known not to express the target) to verify specificity.
Presence of aggregates.Centrifuge the antibody conjugate solution before use to remove any aggregates.

References

Application Notes and Protocols for Metabolic Labeling of Glycans with MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycan labeling is a powerful two-step technique for the visualization and analysis of glycans in living cells and organisms.[1][2] This method utilizes the cell's own biosynthetic pathways to incorporate unnatural monosaccharides containing a bioorthogonal chemical reporter, such as an azide (B81097) group, into glycoconjugates.[1] The incorporated azide can then be specifically and covalently labeled with a probe containing a complementary reactive group. This application note focuses on the use of MB 543 dibenzocyclooctyne (DBCO), a bright and photostable orange fluorescent dye, for the detection of azide-labeled glycans via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This copper-free "click chemistry" approach is highly efficient and biocompatible, making it ideal for live-cell imaging.[3]

Principle of the Method

The experimental workflow involves two main stages:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz), N-azidoacetyl-D-galactosamine (Ac4GalNAz), or N-azidoacetyl-D-glucosamine (Ac4GlcNAz). These modified sugars are taken up by the cells, deacetylated, and incorporated into various glycan structures by the cellular glycosylation machinery.[1]

  • Fluorescent Detection: The azide-modified glycans are then detected by reacting the cells with MB 543 DBCO. The strained alkyne group (DBCO) of the dye reacts specifically and spontaneously with the azide group on the modified glycans, forming a stable triazole linkage and rendering the glycans fluorescently labeled.[3]

Data Presentation

The choice of fluorescent probe is critical for achieving high-quality imaging results. This compound offers several advantageous properties for metabolic glycan labeling experiments. Below is a summary of its characteristics, with comparisons to other commonly used fluorescent dyes.

PropertyThis compoundAlexa Fluor 488 DBCOCy5 DBCO
Excitation Max (nm) 543[5]494649
Emission Max (nm) 563 - 566[4][5]517666
Extinction Coefficient (cm⁻¹M⁻¹) 105,000[5][6]~73,000~250,000
Color Orange[3]GreenFar-Red
Key Features Highly hydrophilic, water-soluble, high quantum yield, photostable, pH insensitive (pH 3-10).[3][4]Bright, photostable, well-established green fluorophore.Very bright, suitable for multiplexing with other fluorophores.
Considerations Excellent for single-molecule detection and high-resolution microscopy.[3]Potential for spectral overlap with other green probes.Imaging may require specialized equipment for far-red detection.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4ManNAz

This protocol describes the metabolic incorporation of azide groups into cellular glycans using peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere and enter logarithmic growth phase.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution of 10-50 mM. Store at -20°C.

  • Metabolic Labeling: The following day, add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. Gently swirl the plate to mix.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing: After the incubation period, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.

Protocol 2: Fluorescent Labeling of Azide-Modified Glycans with this compound

This protocol details the "click" reaction between the azide-labeled glycans and this compound for fluorescent visualization. This can be performed on live or fixed cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • DMSO

  • Serum-free cell culture medium or PBS

  • (For fixed cells) 4% Paraformaldehyde (PFA) in PBS

  • (Optional) DAPI or Hoechst stain for nuclear counterstaining

Live-Cell Imaging Protocol:

  • Prepare Staining Solution: Prepare a 1-10 µM solution of this compound in serum-free cell culture medium or PBS.

  • Staining: Add the this compound staining solution to the washed, azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with PBS to remove unreacted this compound.

  • Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope with appropriate filter sets for orange fluorescence (Excitation/Emission: ~543/566 nm).

Fixed-Cell Imaging Protocol:

  • Fixation: After the metabolic labeling and washing steps from Protocol 1, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

  • Staining: Prepare a 1-10 µM solution of this compound in PBS and add it to the fixed cells.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes, then wash twice with PBS.

  • Mounting and Imaging: Mount the coverslip and image using a fluorescence microscope.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Fluorescent Detection (SPAAC) start Seed Cells add_azido_sugar Add Ac4ManNAz to Culture Medium start->add_azido_sugar incubate_label Incubate for 1-3 Days add_azido_sugar->incubate_label wash_label Wash Cells incubate_label->wash_label add_dbco Add this compound wash_label->add_dbco Azide-labeled cells incubate_click Incubate for 30-60 min add_dbco->incubate_click wash_click Wash Cells incubate_click->wash_click image Fluorescence Imaging wash_click->image

Caption: Experimental workflow for metabolic glycan labeling and detection.

Adiponectin Signaling Pathway

Glycosylation plays a crucial role in the function of many signaling proteins, including the hormone adiponectin and its receptors (AdipoR1 and AdipoR2). Metabolic glycan labeling with this compound can be used to study the dynamics of adiponectin receptor glycosylation and its impact on downstream signaling.[7]

adiponectin_signaling cluster_membrane Plasma Membrane AdipoR Adiponectin Receptor (AdipoR1/R2) (Glycosylated) APPL1 APPL1 AdipoR->APPL1 Activation PPARa PPARα AdipoR->PPARa Activation Adiponectin Adiponectin (Glycosylated) Adiponectin->AdipoR Binding AMPK AMPK APPL1->AMPK Activation Metabolic_Effects Metabolic Effects: - Increased Glucose Uptake - Increased Fatty Acid Oxidation - Decreased Gluconeogenesis AMPK->Metabolic_Effects PPARa->Metabolic_Effects

Caption: Simplified adiponectin signaling pathway.

References

Application Notes and Protocols for Single-Molecule Tracking using MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual molecules in living cells, providing unparalleled insights into dynamic biological processes that are often obscured by ensemble-averaging methods. The choice of the fluorescent probe is critical for successful SMT experiments, requiring high brightness, photostability, and specific labeling. MB 543 DBCO is a bright, water-soluble, and highly photostable orange fluorescent dye, making it an excellent candidate for single-molecule detection and super-resolution microscopy techniques.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in single-molecule tracking experiments, with a focus on labeling and tracking cell surface proteins.

Quantitative Data Presentation

The photophysical properties of this compound are summarized in the table below. These characteristics make it a robust probe for demanding single-molecule imaging applications.

PropertyValueSource(s)
Excitation Maximum (λex) 543 - 544 nm[4][5][6]
Emission Maximum (λem) 560 - 566 nm[4][5][6]
Molecular Weight ~1076.22 g/mol [6]
Extinction Coefficient 105,000 cm⁻¹M⁻¹[4]
Solubility Water, DMSO, DMF[1]
Reactivity Copper-free click chemistry with azide (B81097) groups[1]
Key Features High fluorescence quantum yield, High photostability, pH insensitive (pH 3-10), Very hydrophilic[1][2][3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the introduction of azide groups onto cell surface glycans using peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). This metabolic labeling approach enables the subsequent specific attachment of DBCO-functionalized dyes.

Materials:

  • Mammalian cells of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass-bottom dishes suitable for microscopy

Procedure:

  • Cell Seeding: Seed the cells of interest onto glass-bottom dishes at a density that will allow for healthy growth and prevent over-confluence during the labeling period.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.

  • Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. Gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells in the Ac4ManNAz-containing medium for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and the desired labeling density.

  • Washing: After incubation, carefully aspirate the medium and wash the cells three times with pre-warmed PBS (pH 7.4) to remove any unincorporated Ac4ManNAz. The cells are now ready for fluorescent labeling with this compound.

Protocol 2: Labeling of Azide-Modified Cells with this compound

This protocol details the copper-free click chemistry reaction between the azide groups on the cell surface and this compound.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store protected from light at -20°C.

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve a sparse labeling density suitable for single-molecule tracking.

  • Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed live-cell imaging buffer to remove any unreacted dye.

  • Imaging: The cells are now labeled with this compound and ready for single-molecule tracking experiments. Proceed with imaging immediately.

Protocol 3: Single-Molecule Tracking Microscopy and Data Acquisition

Instrumentation:

  • An inverted microscope equipped with Total Internal Reflection Fluorescence (TIRF) illumination is recommended to minimize background fluorescence and enhance the signal-to-noise ratio for molecules near the coverslip.

  • A high-power laser line for excitation (e.g., 532 nm or 543 nm).

  • A high numerical aperture (NA ≥ 1.45) objective lens.

  • A sensitive, high-speed camera (e.g., EMCCD or sCMOS).

  • Appropriate emission filters to collect the fluorescence from MB 543.

  • A live-cell incubation chamber to maintain the cells at 37°C and 5% CO₂ during imaging.

Data Acquisition:

  • Cell Imaging: Place the dish with the labeled cells on the microscope stage and allow the temperature to equilibrate.

  • Locate Cells: Using brightfield or low-intensity fluorescence, locate a field of view with healthy, well-adhered cells.

  • TIRF Illumination: Switch to TIRF illumination and adjust the laser power to achieve a suitable signal-to-noise ratio for single-molecule detection. Use the lowest laser power possible to minimize phototoxicity and photobleaching.

  • Image Acquisition: Acquire a time-lapse series of images (a "movie") at a high frame rate (e.g., 10-50 frames per second). The duration of the acquisition will depend on the photostability of the dye and the biological process being observed. It is common to acquire thousands of frames.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation & Metabolic Labeling cluster_labeling Fluorescent Labeling cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis cell_seeding Seed cells on glass-bottom dish add_ac4manaz Add Ac4ManNAz to culture medium cell_seeding->add_ac4manaz incubation1 Incubate for 1-3 days (37°C, 5% CO2) add_ac4manaz->incubation1 wash1 Wash cells with PBS incubation1->wash1 add_dbco Add this compound in imaging buffer wash1->add_dbco Azide-modified cells incubation2 Incubate for 30-60 min (37°C) add_dbco->incubation2 wash2 Wash cells with imaging buffer incubation2->wash2 tirf_setup Place on TIRF microscope wash2->tirf_setup Labeled cells acquire_movie Acquire time-lapse movie tirf_setup->acquire_movie localization Single-molecule localization acquire_movie->localization Image series tracking Trajectory reconstruction localization->tracking analysis Diffusion analysis, kinetic modeling tracking->analysis

Caption: Experimental workflow for single-molecule tracking.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_tracking Single-Molecule Tracking Observables EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) EGFR_mono->EGFR_dimer Dimerization observe_diffusion Diffusion of EGFR monomers EGFR_mono->observe_diffusion EGFR_active Active EGFR Dimer (phosphorylated) EGFR_dimer->EGFR_active Autophosphorylation observe_dimerization Dimerization kinetics EGFR_dimer->observe_dimerization Grb2 Grb2 EGFR_active->Grb2 Recruitment observe_clustering Receptor clustering EGFR_active->observe_clustering Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Nuclear translocation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MB 543 DBCO for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of MB 543 DBCO in cell staining applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting assistance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for cell staining?

This compound is a bright, water-soluble fluorescent dye belonging to the rhodamine class.[1][2][3] It is functionalized with a dibenzocyclooctyne (DBCO) group, which enables it to react with azide-modified molecules through a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This bioorthogonal reaction is highly specific and occurs efficiently under physiological conditions, making it ideal for labeling azide-containing biomolecules on or inside living cells without the need for a cytotoxic copper catalyst.[5][6]

Q2: What is a recommended starting concentration for this compound in cell staining?

Based on protocols for other DBCO-functionalized dyes, a good starting concentration for this compound is in the range of 5-30 µM .[7] However, the optimal concentration can vary depending on the cell type, the density of azide (B81097) groups, and the specific experimental conditions. It is always recommended to perform a concentration titration to determine the best signal-to-noise ratio for your specific application.[8]

Q3: What are the excitation and emission maxima for this compound?

The maximal absorption (excitation) of this compound is approximately 543-544 nm, and its maximal emission is around 560-566 nm.[1][2][4] It is spectrally similar to other dyes like TAMRA and Alexa Fluor 546.[1][2]

Q4: Is this compound suitable for live-cell imaging?

Yes, the copper-free click chemistry reaction used with DBCO reagents is well-suited for live-cell imaging because it does not require a toxic copper catalyst.[5][6] MB 543 is also reported to be pH-insensitive, which is advantageous for maintaining consistent fluorescence in different cellular compartments.[3][4]

Q5: How can I introduce azide groups into my cells for labeling with this compound?

Azide groups can be metabolically incorporated into cellular biomolecules. For example, cells can be cultured with azide-modified sugars (e.g., N-azidoacetylmannosamine, Ac4ManNAz) which are integrated into cell surface glycans.[9][10]

Experimental Protocols

General Protocol for Cell Surface Staining with this compound

This protocol provides a general workflow for staining azide-modified cell surface glycans. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental setup.

Materials:

  • Azide-labeled cells (e.g., cultured with an azide-modified sugar)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Microcentrifuge tubes

  • Fluorescence microscope

Procedure:

  • Prepare this compound Stock Solution: Dissolve the this compound powder in anhydrous DMSO to create a stock solution of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any residual culture medium.

    • Resuspend the cells in a suitable imaging buffer or cell culture medium.

  • Staining:

    • Dilute the this compound stock solution to the desired final working concentration (start with a titration from 5-30 µM) in the cell suspension.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Remove the supernatant containing the unbound dye.

    • Wash the cells three times with PBS to minimize background fluorescence.

  • Imaging:

    • Resuspend the final cell pellet in the desired imaging buffer.

    • Mount the cells on a microscope slide or in an imaging dish.

    • Image the cells using a fluorescence microscope with appropriate filter sets for MB 543 (Excitation/Emission: ~544 nm / ~560 nm).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Weak Signal Insufficient azide labeling.Ensure successful metabolic incorporation of the azide precursor. Titrate the concentration of the azide-modified substrate and the incubation time.
Low concentration of this compound.Increase the concentration of this compound. Perform a titration to find the optimal concentration.
Short incubation time.Increase the incubation time with this compound.
Degradation of this compound.Prepare fresh stock solutions of this compound in anhydrous DMSO. Store stock solutions properly at -20°C and protected from light and moisture.[11]
High Background Excess this compound.Decrease the concentration of this compound used for staining.
Inadequate washing.Increase the number and duration of washing steps after incubation with the dye.
Non-specific binding of the dye.While MB 543 is water-soluble, some non-specific binding can occur.[3] Consider including a blocking step with a protein-containing buffer (e.g., PBS with 1% BSA) before adding the dye. Some studies suggest that DBCO can react with thiol groups on cysteines, although at a much lower rate than with azides.[12]
Cell autofluorescence.Image an unstained control sample to assess the level of autofluorescence. Use appropriate filters and background subtraction during image analysis.
Cell Death/Toxicity High concentration of this compound or DMSO.Reduce the final concentration of this compound. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess toxicity at different dye concentrations.

Data Presentation

Table 1: Recommended Starting Concentrations for DBCO-functionalized Dyes in Cell Staining

Dye ConjugateCell TypeStarting Concentration (µM)Incubation Time (min)Reference
DBCO-PEG4-TAMRAMammalian cells5 - 3030 - 60[7]
DBCO-Cy5A549 cellsup to 50Not specified[10]
Cyanine5 DBCOA549 cells2060[13]
DBCO detection reagentGeneral1560[8]

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum~544
Emission Maximum~560

Visualizations

experimental_workflow Experimental Workflow for Cell Staining with this compound cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining azide_labeling Metabolic Azide Labeling of Cells wash1 Wash Cells with PBS azide_labeling->wash1 add_dbco Incubate with This compound Solution wash1->add_dbco Add Staining Solution wash2 Wash Cells to Remove Unbound Dye add_dbco->wash2 After Incubation image Fluorescence Microscopy wash2->image

Caption: A general workflow for labeling azide-modified cells with this compound.

troubleshooting_logic Troubleshooting Logic for Weak or No Staining start Weak or No Signal check_azide Verify Azide Labeling Efficiency start->check_azide check_dye_conc Increase this compound Concentration check_azide->check_dye_conc Azide Labeling Confirmed solution1 Optimize Azide Precursor Concentration and Time check_azide->solution1 Azide Labeling Inefficient check_incubation Increase Incubation Time check_dye_conc->check_incubation Signal Still Weak solution2 Perform Concentration Titration check_dye_conc->solution2 Signal Improves check_dye_quality Check this compound Stock Solution check_incubation->check_dye_quality Signal Still Weak solution3 Optimize Incubation Duration check_incubation->solution3 Signal Improves solution4 Prepare Fresh Dye Stock check_dye_quality->solution4

Caption: A decision tree for troubleshooting weak or absent fluorescence signals.

References

improving signal-to-noise ratio with MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using MB 543 DBCO for an improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which applications is it used?

This compound is a bright, photostable, and highly water-soluble orange fluorescent probe.[1][2] It is designed for copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, where the DBCO (Dibenzocyclooctyne) group reacts with an azide-functionalized molecule to form a stable covalent bond.[3][4] This makes it ideal for labeling biomolecules like proteins, peptides, and nucleic acids in environments where copper catalysts may be a concern.[4] Its properties make it a suitable replacement for other dyes such as TAMRA and Alexa Fluor® 546.[1][2]

Q2: What are the key spectral properties of this compound?

The spectral characteristics of MB 543 make it compatible with common laser lines and filter sets. Key quantitative properties are summarized below.

PropertyValueReference
Excitation Maximum (λex)544 nm[1][2]
Emission Maximum (λem)560 nm[1][2]
Molar Extinction Coefficient105,000 cm⁻¹M⁻¹[2]
Recommended Laser Line532 nm[2]
SolubilityWater, DMSO, DMF, MeOH[2]

Q3: How should I store and handle this compound?

Proper storage is crucial for maintaining the reactivity of the DBCO group. Store this compound at -20°C and protect it from moisture and light.[2][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][6] For reagents sensitive to moisture, such as NHS esters of DBCO, it is critical to use them immediately after reconstitution and discard any unused portion.[6]

Experimental Protocols & Optimization

A critical step for achieving a high signal-to-noise ratio is optimizing the reaction conditions. The SPAAC reaction between DBCO and an azide (B81097) is generally efficient, but outcomes can be improved by fine-tuning reagent concentrations, incubation time, and temperature.

General Protocol for Cell Surface Labeling

This protocol provides a starting point for labeling cell surface glycans that have been metabolically tagged with an azide group (e.g., using Ac4ManNAz).

Materials:

  • Azide-labeled cells in a compatible buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Wash buffer (e.g., PBS with 1% BSA)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM).

  • Prepare Labeling Solution: Dilute the this compound stock solution into your reaction buffer (e.g., PBS) to the desired final concentration. A common starting range is 5-20 µM.

  • Labeling Reaction: Add the labeling solution to your azide-labeled cells.

  • Incubation: Incubate the reaction for 1 to 2 hours at 37°C or 4-12 hours at room temperature.[6][7] For sensitive cells or to maximize yield with low concentrations, incubation can be performed overnight at 4°C.[7][8]

  • Washing: Pellet the cells by centrifugation and remove the supernatant.

  • Repeat Wash: Wash the cells 2-3 times with a wash buffer to remove any unbound this compound.[9] This step is critical for reducing background fluorescence.

  • Analysis: Resuspend the cells in a suitable buffer for downstream analysis, such as flow cytometry or fluorescence microscopy.

Optimization of Reaction Conditions

The efficiency of the DBCO-azide conjugation can be optimized by adjusting several parameters.

ParameterRecommended RangeNotesReference
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1Start with a molar excess of the less critical component. For precious samples, this ratio can be inverted.[7]
Temperature 4°C to 37°CHigher temperatures lead to faster reaction rates. Use 4°C for sensitive biomolecules to improve stability.[5][7]
Reaction Time 4 - 12 hours (RT)Longer incubation times (up to 48 hours) can improve yield, especially at lower temperatures or concentrations.[7]
Solvent Aqueous Buffers (e.g., PBS), DMSO, DMFFor biomolecules, use aqueous buffers. If the DBCO reagent has low water solubility, dissolve it in DMSO/DMF first and add it to the aqueous mix, keeping the final organic solvent concentration below 20%.[7]

Troubleshooting Guide

A low signal-to-noise ratio is a common issue that can typically be resolved by addressing either low signal intensity or high background fluorescence.

Diagram: Experimental Workflow for Cell Labeling

G General Experimental Workflow for this compound Labeling cluster_prep Step 1: Preparation cluster_reaction Step 2: Click Reaction cluster_analysis Step 3: Wash & Analysis p1 Metabolically label cells with an azide-containing sugar r1 Dilute DBCO probe to final concentration in buffer p2 Prepare fresh this compound stock solution in DMSO p2->r1 r2 Add DBCO solution to azide-labeled cells r1->r2 r3 Incubate (e.g., 1-2h at 37°C or 4-12h at RT) r2->r3 a1 Wash cells 2-3 times with buffer to remove unbound probe r3->a1 a2 Resuspend cells for analysis (Microscopy, Flow Cytometry) a1->a2

Caption: A typical workflow for labeling azide-modified cells with this compound.

Diagram: Troubleshooting Low Signal-to-Noise Ratio

G Troubleshooting Low Signal-to-Noise Ratio problem Low Signal-to-Noise Ratio cause1 High Background Signal problem->cause1 cause2 Weak Fluorescent Signal problem->cause2 sol1a Decrease this compound concentration. cause1->sol1a Cause: Non-specific binding of fluorescent probe. sol1b Increase the number and/or duration of wash steps. cause1->sol1b sol1c Add a blocking agent (e.g., BSA) to wash/incubation buffers. cause1->sol1c sol1d Ensure azide is not present in any buffers (reacts with DBCO). cause1->sol1d Cause: Contamination sol2a Increase this compound concentration or incubation time. cause2->sol2a Cause: Suboptimal reaction conditions. sol2b Optimize reaction temperature (try 37°C for faster kinetics). cause2->sol2b sol2c Confirm efficiency of azide labeling on your target biomolecule. cause2->sol2c Cause: Inefficient azide incorporation. sol2d Check reagent stability. Use fresh, properly stored DBCO probe. cause2->sol2d Cause: Reagent degradation.

Caption: A logical guide for diagnosing and solving low signal-to-noise issues.

Common Problems and Solutions

Problem: High background fluorescence in my negative control.

  • Cause: Non-specific binding of the this compound probe to surfaces or cells.[10] This can be exacerbated by using too high a concentration of the probe.

  • Solution 1: Decrease the concentration of the this compound probe in the labeling reaction.

  • Solution 2: Increase the number and duration of the washing steps after the click reaction to more thoroughly remove unbound probe.[10]

  • Solution 3: Incorporate a blocking agent, such as 1% Bovine Serum Albumin (BSA), into your incubation and wash buffers to reduce non-specific adsorption.[10]

Problem: The fluorescent signal is weak or absent.

  • Cause: The click chemistry reaction may be inefficient due to suboptimal conditions or degraded reagents.

  • Solution 1: Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C) to drive the reaction to completion.[5][6]

  • Solution 2: Optimize the molar ratio of this compound to your azide-tagged molecule. A 1.5 to 3-fold molar excess of the DBCO reagent is a common starting point.[5][7]

  • Solution 3: Verify that the DBCO reagent has not degraded. Ensure it was stored correctly at -20°C, protected from light and moisture.[2] Use freshly prepared solutions for the best results.[7]

  • Solution 4: Confirm that the azide functional group was successfully incorporated into your target biomolecule. Without the azide, the DBCO probe has nothing to react with.

References

issues with MB 543 DBCO solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MB 543 DBCO

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information addresses common issues related to the solubility of this fluorescent dye in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an orange fluorescent probe with a dibenzocyclooctyne (DBCO) group.[1][2][3][4][5] It is utilized in copper-free click chemistry reactions, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), for labeling azide-containing molecules.[5][6][7] Based on a novel class of rhodamine dyes, MB 543 is bright, photostable, and pH-insensitive, making it a suitable replacement for other fluorescent dyes like TAMRA and Alexa Fluor® 546.[1][2]

Q2: The product datasheet states that this compound is water-soluble. Why am I having trouble dissolving it in my aqueous buffer?

While this compound is described as a highly water-soluble and hydrophilic dye, several factors can influence its practical solubility in a laboratory setting:[1][2][3][4][6]

  • Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds its solubility limit in your specific buffer.

  • Aggregation: Like many fluorescent dyes and DBCO-containing molecules, this compound can be prone to aggregation, especially at high concentrations, which can lead to precipitation.[8]

  • Buffer Composition: The ionic strength and pH of your buffer can affect the solubility of the dye. Although MB 543 is reportedly pH-insensitive in the range of 3-10, extreme pH values or the presence of certain salts could still impact its solubility.[3][4][5]

  • Purity of Water: The use of non-distilled or deionized water can introduce impurities that may affect solubility.

Q3: What solvents are recommended for dissolving this compound?

According to manufacturer data, this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and methanol (B129727) (MeOH).[1][2] For applications requiring an aqueous environment, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer.

Troubleshooting Guide

This guide provides a step-by-step approach to addressing solubility issues with this compound.

Initial Dissolution Protocol

For best results, follow this initial protocol for dissolving this compound:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent moisture condensation.[8]

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF.

  • Dilute into Aqueous Buffer: Add the stock solution dropwise to your aqueous buffer while gently vortexing or stirring.

Troubleshooting Insoluble this compound

If you observe precipitation or a cloudy solution after following the initial protocol, consider the following troubleshooting steps:

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The final concentration in the aqueous buffer is too high.Reduce the final concentration of this compound in your working solution.
The percentage of organic solvent in the final solution is too low.While keeping the final dye concentration the same, you can try slightly increasing the percentage of the organic co-solvent if your experiment allows. However, be mindful that high concentrations of organic solvents can be detrimental to biological samples.
Cloudy or hazy solution Aggregation of the dye molecules.Try sonicating the solution for short bursts (e.g., 3 bursts of 10 seconds each), ensuring to chill the sample on ice in between to prevent overheating.[8] Gentle warming to less than 40°C may also help, but be cautious of potential degradation.[8]
Incomplete dissolution in the initial organic solvent Poor quality or hydrated solvent.Use fresh, anhydrous DMSO or DMF. Ensure the solvent is stored properly to prevent water absorption.
Persistent solubility issues The specific buffer composition is incompatible.If possible, try a different buffer system. For example, some studies have shown that HEPES buffer can lead to faster reaction rates for SPAAC compared to PBS, which may also correlate with better solubility.[9]

Experimental Workflow for Dissolving this compound

G cluster_start Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate dissolve_dmso Dissolve in anhydrous DMSO to make a concentrated stock solution equilibrate->dissolve_dmso dilute_buffer Add stock solution dropwise to aqueous buffer with vortexing dissolve_dmso->dilute_buffer check_solution Check for clear solution dilute_buffer->check_solution sonicate Sonicate briefly check_solution->sonicate Not Clear end End: Clear working solution check_solution->end Clear warm Gently warm (<40°C) sonicate->warm reduce_conc Reduce final concentration warm->reduce_conc reduce_conc->dilute_buffer

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: ~1074.34 g/mol )[1]

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortexer

Procedure:

  • Allow the vial of this compound to come to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 93 µL of DMSO.

  • Vortex the solution until the dye is completely dissolved. The solution should be clear and free of particulates.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, HEPES)

  • Microcentrifuge tubes

  • Vortexer

Procedure:

  • Determine the desired final concentration of this compound in your experiment.

  • Add the required volume of your aqueous buffer to a microcentrifuge tube.

  • While gently vortexing the buffer, add the calculated volume of the 10 mM this compound stock solution dropwise.

  • Continue to vortex for a few seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

Signaling Pathway and Experimental Workflow Diagrams

Copper-Free Click Chemistry Workflow

The primary application of this compound is in copper-free click chemistry for labeling azide-modified biomolecules. The workflow for such an experiment is outlined below.

G cluster_prep Preparation of Reactants cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis azide_biomolecule Azide-modified biomolecule in buffer mix Mix reactants azide_biomolecule->mix dbco_dye This compound working solution dbco_dye->mix incubate Incubate (e.g., 1-4 hours at room temp or 37°C) mix->incubate purify Remove unreacted dye (e.g., dialysis, size-exclusion chromatography) incubate->purify analyze Analyze labeled biomolecule (e.g., fluorescence microscopy, flow cytometry) purify->analyze

Caption: A general workflow for labeling azide-modified biomolecules with this compound.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Experimental conditions may need to be optimized for your specific application.

References

Technical Support Center: Post-Labeling Purification of MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MB 543 DBCO. Here you will find detailed protocols and data to effectively remove unbound this compound after labeling your target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unbound this compound after my labeling reaction?

A1: Removing unbound this compound is a critical step for several reasons:

  • Accurate Quantification: Excess dye will interfere with accurate determination of the degree of labeling (DOL), leading to an overestimation of the dye-to-protein ratio.[1][2][3]

  • Reduced Background Signal: Free dye contributes to high background fluorescence in imaging applications, which can obscure the true signal from your labeled molecule and reduce the signal-to-noise ratio.

  • Prevention of Non-Specific Interactions: Unbound, reactive DBCO moieties can potentially bind non-specifically to other molecules in your downstream application, leading to misleading results.[4]

  • Improved Conjugation Efficiency: For sequential reactions, the presence of excess, unquenched DBCO reagent from a previous step can interfere with subsequent conjugation reactions.[5][6]

Q2: What are the most common methods to remove unbound this compound?

A2: The most common and effective methods for removing small molecules like unbound this compound from larger biomolecules are:

  • Spin Columns (Size-Exclusion Chromatography in a spin format): These are rapid and convenient for processing small sample volumes. Commercial options like Zeba™ Dye and Biotin Removal Spin Columns are frequently recommended.[1][2][3][7]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. It is highly effective for removing small molecules like free dyes from larger labeled proteins.[5][8][9][10]

  • Dialysis: This method involves the diffusion of small molecules across a semi-permeable membrane while retaining the larger, labeled molecule. It is suitable for larger sample volumes but is more time-consuming.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase (RP-HPLC) or Ion-Exchange (IEX) can also be used for purification, offering high resolution.[4]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors:

  • Sample Volume: Spin columns are ideal for small volumes (typically up to 2 mL), while dialysis and traditional SEC are better suited for larger volumes.[1][12]

  • Time Constraints: Spin columns offer the fastest purification, often in under 15 minutes.[3] Dialysis is the most time-consuming method, typically requiring overnight incubation with multiple buffer changes.[11][12]

  • Protein Stability and Recovery: Spin columns and SEC generally provide high protein recovery.[3][14] However, some proteins may be sensitive to the shear forces in spin columns or may interact with the chromatography resin.

  • Desired Purity: HPLC offers the highest resolution for separating labeled species with different degrees of labeling, but it requires specialized equipment.[4] SEC provides excellent removal of free dye.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence in my imaging experiment. Incomplete removal of unbound this compound.Repeat the purification step. Consider using a method with higher efficiency, such as a desalting spin column or size-exclusion chromatography. For spin columns, ensure you are using the correct resin-to-sample ratio.[1][2]
My degree of labeling (DOL) is unexpectedly high. Interference from unbound dye during absorbance measurements.It is essential to remove all non-conjugated dye before measuring the DOL.[1][2][3] Use a robust purification method like a spin column or SEC.
Low yield of my labeled protein after purification. The protein may be binding to the purification matrix (e.g., spin column membrane or SEC resin).Ensure the chosen purification method is compatible with your protein. For spin columns, check the manufacturer's guidelines for protein characteristics. Consider using a different type of SEC resin or switching to dialysis.
The protein may have precipitated during the labeling or purification process.This compound is hydrophobic, and a high degree of labeling can lead to protein precipitation.[15] Try reducing the molar excess of the dye in the labeling reaction. Ensure the buffer conditions (pH, salt concentration) are optimal for your protein's stability.
The subsequent click chemistry reaction has a low yield. Excess, unreacted DBCO reagent from the labeling step is still present.It is critical to remove all unreacted DBCO reagent before proceeding to the next reaction step.[6] Perform a thorough purification after the initial labeling.

Experimental Protocols

Protocol 1: Removal of Unbound this compound using a Spin Column (e.g., Zeba™ Spin Desalting Column)

This protocol is suitable for rapid purification of small sample volumes.

Materials:

  • Labeled protein sample with unbound this compound

  • Zeba™ Spin Desalting Column (choose the appropriate size for your sample volume)

  • Equilibration buffer (e.g., PBS)

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300 µL of equilibration buffer to the top of the resin.

    • Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through.

    • Repeat this equilibration step two more times.

  • Sample Application and Collection:

    • Place the equilibrated column in a new, clean collection tube.

    • Carefully apply your labeled protein sample to the center of the compacted resin.

    • Centrifuge for 2 minutes at 1,500 x g.

    • The purified, labeled protein will be in the collection tube. The unbound this compound will be retained in the column resin.

  • Storage:

    • Store the purified labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Removal of Unbound this compound using Size-Exclusion Chromatography (SEC)

This protocol is suitable for larger sample volumes and provides excellent separation.

Materials:

  • Labeled protein sample with unbound this compound

  • SEC column (e.g., Sephadex G-25) packed in a gravity-flow or FPLC system

  • SEC running buffer (e.g., PBS)

  • Fraction collection tubes

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of SEC running buffer.

  • Sample Loading:

    • Load your labeled protein sample onto the top of the column. Allow the sample to fully enter the column bed.

  • Elution:

    • Begin eluting the sample with the SEC running buffer.

    • The larger, labeled protein will travel faster through the column and elute first. The smaller, unbound this compound will enter the pores of the resin and elute later.

  • Fraction Collection:

    • Collect fractions as the sample elutes from the column.

    • Monitor the fractions by absorbance at 280 nm (for protein) and 544 nm (for MB 543).

  • Pooling and Storage:

    • Pool the fractions containing the purified, labeled protein (those with absorbance at both 280 nm and 544 nm).

    • Store the purified sample as described above.

Protocol 3: Removal of Unbound this compound using Dialysis

This protocol is suitable for large sample volumes and is a gentle method, but it is time-consuming.

Materials:

  • Labeled protein sample with unbound this compound

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)

  • Dialysis buffer (e.g., PBS)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer according to the manufacturer's instructions.

  • Load Sample:

    • Load your labeled protein sample into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.

    • Securely close the tubing/cassette with clips.

  • Dialysis:

    • Place the dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[12]

    • Place the beaker on a stir plate and stir gently at 4°C.

    • Allow dialysis to proceed for at least 4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer. Repeat the dialysis for another 4 hours or overnight.

    • For optimal removal, perform at least three buffer changes.[11]

  • Sample Recovery and Storage:

    • Carefully remove the dialysis bag from the buffer and recover your purified, labeled protein.

    • Store the sample as described above.

Data Presentation

The following table summarizes a comparison of common purification methods for removing unbound fluorescent dyes from labeled proteins. The values are typical and may vary depending on the specific protein, dye, and experimental conditions.

Purification Method Typical Protein Recovery Efficiency of Unbound Dye Removal Processing Time Sample Volume Range Key Advantages Key Disadvantages
Spin Column >85%[14]>95%< 15 minutes[3]30 µL - 4 mLFast, convenient, high recovery.Can cause some dilution; not ideal for very large volumes.
Size-Exclusion Chromatography (SEC) >90%>99%30 - 90 minutes100 µL - several mLHigh purity, scalable.Requires chromatography system; can lead to sample dilution.
Dialysis >90%>99%12 - 48 hours[11]100 µL - >100 mLGentle, suitable for large volumes.Very time-consuming; risk of sample loss due to handling.

Visualization

experimental_workflow cluster_labeling Step 1: Labeling Reaction cluster_purification Step 2: Purification cluster_outcome Step 3: Outcome start Protein + this compound reaction Incubation (e.g., 1-2 hours at RT) start->reaction product Labeled Protein + Unbound this compound reaction->product choice Choose Purification Method product->choice spin_column Spin Column choice->spin_column Fast, small volume sec Size-Exclusion Chromatography choice->sec High purity dialysis Dialysis choice->dialysis Large volume, gentle purified_protein Purified Labeled Protein spin_column->purified_protein unbound_dye Unbound this compound Removed spin_column->unbound_dye sec->purified_protein sec->unbound_dye dialysis->purified_protein dialysis->unbound_dye

Caption: Workflow for removing unbound this compound after labeling.

References

Validation & Comparative

A Head-to-Head Comparison: MB 543 DBCO vs. Alexa Fluor 546 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two popular orange-red fluorescent dyes: MB 543 DBCO and Alexa Fluor 546. We delve into their performance metrics, supported by available data, and provide detailed experimental protocols to assist in your selection and application.

At the forefront of bio-conjugation and cellular imaging, both this compound and Alexa Fluor 546 offer brilliant solutions for labeling and visualizing biomolecules. While spectrally similar, their core differences lie in their chemical reactivity and, to some extent, their photophysical properties. This guide will illuminate these differences to help you make an informed decision for your specific research needs.

At a Glance: Key Performance Characteristics

A summary of the key quantitative data for this compound and Alexa Fluor 546 is presented below, allowing for a rapid comparison of their fundamental properties.

PropertyThis compoundAlexa Fluor 546
Excitation Maximum (nm) ~544[][2]~556[3]
Emission Maximum (nm) ~560-563[][2][4]~573[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~105,000[4]~112,000[5]
Quantum Yield (Φ) High (specific value not publicly available)[6][7]~0.79[8]
Brightness (Molar Extinction x Φ) High~88,480
pH Sensitivity Insensitive (pH 3-10)[6][7]Insensitive over a wide range[5]
Water Solubility High[][6]High[5]
Primary Labeling Chemistry Copper-Free Click Chemistry (SPAAC)Amine-reactive (NHS ester)

In-Depth Analysis: Performance and Applications

Spectral Properties and Brightness:

Both dyes exhibit strong absorption and emission in the orange-red portion of the spectrum, making them compatible with common laser lines such as the 532 nm or 561 nm laser. Alexa Fluor 546 has a slightly higher molar extinction coefficient and a well-documented high quantum yield of approximately 0.79[8]. The brightness of a fluorophore is the product of its molar extinction coefficient and its quantum yield. For Alexa Fluor 546, this results in a high brightness value.

Photostability:

Labeling Chemistry: A Key Differentiator

The most significant distinction between this compound and Alexa Fluor 546 lies in their method of conjugation to biomolecules.

This compound is functionalized with a dibenzocyclooctyne (DBCO) group. This enables its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst[6]. This bioorthogonal reaction is highly specific and efficient, allowing for the labeling of azide-modified biomolecules in living cells with minimal perturbation to the biological system.

Alexa Fluor 546 is most commonly supplied as an N-hydroxysuccinimidyl (NHS) ester. This reactive group readily forms a stable amide bond with primary amines, such as the lysine (B10760008) residues found on proteins. This is a widely used and effective method for labeling purified proteins and antibodies in vitro.

G cluster_0 This compound Labeling (Copper-Free Click Chemistry) cluster_1 Alexa Fluor 546 Labeling (NHS Ester Chemistry) Azide-modified Biomolecule Azide-modified Biomolecule Labeled Biomolecule Labeled Biomolecule Azide-modified Biomolecule->Labeled Biomolecule SPAAC Reaction This compound This compound This compound->Labeled Biomolecule Strain-Promoted Protein (with Lysine) Protein (with Lysine) Labeled Protein Labeled Protein Protein (with Lysine)->Labeled Protein Amine Reaction Alexa Fluor 546 NHS Ester Alexa Fluor 546 NHS Ester Alexa Fluor 546 NHS Ester->Labeled Protein Stable Amide Bond

Comparison of Labeling Chemistries

Experimental Protocols

Below are detailed methodologies for the key experiments involving the conjugation of these dyes.

Protocol 1: Labeling of Azide-Modified Biomolecules with this compound in Live Cells

Objective: To fluorescently label a target biomolecule that has been metabolically or genetically engineered to contain an azide (B81097) group within a living cell.

Materials:

  • Azide-modified cells in culture

  • This compound (dissolved in DMSO to a stock concentration of 1-10 mM)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells containing the azide-modified biomolecule under appropriate conditions.

  • Reagent Preparation: Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically 1-10 µM).

  • Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of MB 543 (e.g., excitation ~544 nm, emission ~560 nm).

G Start Start Culture Azide-Modified Cells Culture Azide-Modified Cells Start->Culture Azide-Modified Cells Prepare this compound Solution Prepare this compound Solution Culture Azide-Modified Cells->Prepare this compound Solution Label Cells Label Cells Prepare this compound Solution->Label Cells Incubate (30-60 min) Incubate (30-60 min) Label Cells->Incubate (30-60 min) Wash Cells (3x) Wash Cells (3x) Incubate (30-60 min)->Wash Cells (3x) Image with Fluorescence Microscope Image with Fluorescence Microscope Wash Cells (3x)->Image with Fluorescence Microscope End End Image with Fluorescence Microscope->End

Workflow for this compound Labeling
Protocol 2: Conjugation of Alexa Fluor 546 NHS Ester to an Antibody

Objective: To covalently label a purified antibody with Alexa Fluor 546 for use in applications such as immunofluorescence.

Materials:

  • Purified antibody (in an amine-free buffer, e.g., PBS)

  • Alexa Fluor 546 NHS ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer first.

  • Dye Preparation: Immediately before use, dissolve the Alexa Fluor 546 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Reaction: While gently vortexing, add a calculated amount of the dissolved Alexa Fluor 546 NHS ester to the antibody solution. A 10-fold molar excess of dye to antibody is a common starting point, but the optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~556 nm.

G Start Start Prepare Antibody in Reaction Buffer Prepare Antibody in Reaction Buffer Start->Prepare Antibody in Reaction Buffer Dissolve Alexa Fluor 546 NHS Ester in DMSO Dissolve Alexa Fluor 546 NHS Ester in DMSO Prepare Antibody in Reaction Buffer->Dissolve Alexa Fluor 546 NHS Ester in DMSO Mix Dye and Antibody Mix Dye and Antibody Dissolve Alexa Fluor 546 NHS Ester in DMSO->Mix Dye and Antibody Incubate (1 hour) Incubate (1 hour) Mix Dye and Antibody->Incubate (1 hour) Purify via Size-Exclusion Chromatography Purify via Size-Exclusion Chromatography Incubate (1 hour)->Purify via Size-Exclusion Chromatography Characterize (Optional) Characterize (Optional) Purify via Size-Exclusion Chromatography->Characterize (Optional) End End Characterize (Optional)->End

Workflow for Alexa Fluor 546 Labeling

Conclusion: Making the Right Choice

Both this compound and Alexa Fluor 546 are excellent, high-performance dyes for fluorescence microscopy. The choice between them should be guided by the specific experimental requirements:

  • Choose this compound for:

    • Live-cell imaging applications where bioorthogonality is crucial.

    • Experiments involving the labeling of azide-modified biomolecules.

    • Copper-free click chemistry workflows.

  • Choose Alexa Fluor 546 for:

    • Labeling of purified proteins and antibodies in vitro.

    • Immunofluorescence and other fixed-cell applications where amine-reactive chemistry is suitable.

    • When a well-characterized fluorophore with a publicly documented quantum yield is preferred.

By understanding the distinct advantages of each fluorophore and their respective labeling chemistries, researchers can select the optimal tool to achieve high-quality, reliable data in their microscopy experiments.

References

A Comparative Analysis of Photostability: MB 543 DBCO vs. Cy3

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence labeling, particularly for applications requiring high-resolution imaging and long-term observation, the photostability of a fluorophore is a critical performance metric. This guide provides a detailed comparison of two prominent orange-fluorescent dyes, MB 543 DBCO and Cy3, with a focus on their photostability and related photophysical properties. This analysis is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques.

Overview of the Fluorophores

This compound is a modern rhodamine-based dye known for its high water solubility and brightness.[1] It is often marketed as a highly photostable and pH-insensitive probe, making it suitable for demanding applications like single-molecule detection and super-resolution microscopy.[2] The dibenzocyclooctyne (DBCO) group enables copper-free click chemistry, allowing for straightforward conjugation to azide-modified molecules.[3]

Cy3 (Cyanine-3) is a well-established cyanine (B1664457) dye widely used in various biological applications, including immunofluorescence, FRET, and nucleic acid labeling.[4][5] While popular and versatile, its photostability can be a limiting factor in experiments involving intense or prolonged light exposure.[6] An improved version, Cy3B, has been developed to offer higher fluorescence quantum yield and enhanced photostability.[7]

Quantitative Data Comparison

PropertyThis compoundCy3
Excitation Max (nm) ~544 nm[1]~550 nm[4][5]
Emission Max (nm) ~560 nm[1]~570 nm[4][5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 105,000[8]150,000[9]
Fluorescence Quantum Yield (Φ) Described as "high"[2]0.04 - 0.24 (highly dependent on environment)[9][10][11]
Reported Photostability Described as "high" and "photostable"[1][2][8]Described as "excellent" but can be susceptible to photobleaching[5][6][12][13]

Experimental Protocol: Comparative Photobleaching Assay

To empirically determine the relative photostability of this compound and Cy3, a standardized photobleaching experiment can be conducted. This protocol outlines a typical methodology using fluorescence microscopy.

Objective: To quantify and compare the rate of fluorescence intensity decay (photobleaching) of this compound and Cy3 under identical, continuous illumination.

Materials:

  • This compound and Cy3, conjugated to an identical substrate (e.g., antibody, oligonucleotide)

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with:

    • A suitable objective (e.g., 60x or 100x oil-immersion)

    • A light source (e.g., mercury lamp, LED, or laser)

    • A filter set appropriate for the dyes (e.g., TRITC/Cy3 filter set)

    • A sensitive digital camera (e.g., CCD or sCMOS)

    • Time-lapse imaging software

Methodology:

  • Sample Preparation:

    • Prepare slides with the fluorescently labeled substrates immobilized on the surface. Ensure equivalent labeling concentrations and substrate densities for both dyes.

    • Mount the samples in the imaging buffer.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Locate the region of interest on the slide.

    • Set the imaging parameters:

      • Select the appropriate objective and filter set.

      • Adjust the illumination intensity to a constant, high level to induce photobleaching.

      • Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector in the initial frames.

  • Image Acquisition:

    • Begin a time-lapse acquisition sequence.

    • Continuously illuminate the sample while capturing images at regular intervals (e.g., every 5-10 seconds).

    • Continue the acquisition until the fluorescence signal has decayed to a significant degree (e.g., less than 20% of the initial intensity).

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of the labeled region in each frame of the time-lapse series for both dyes.

    • Correct for background fluorescence by subtracting the intensity of an adjacent, non-labeled area.

    • Normalize the intensity data for each dye to its initial intensity (at t=0).

    • Plot the normalized intensity as a function of time.

    • Fit the resulting decay curves to a single or double exponential decay model to determine the photobleaching rate constant (k) or half-life (t₁/₂) for each dye.

G cluster_prep 1. Sample Preparation cluster_acq 2. Image Acquisition cluster_analysis 3. Data Analysis p1 Prepare Dye Conjugates (this compound & Cy3) p2 Immobilize on Slide p1->p2 p3 Mount in Buffer p2->p3 a1 Set Microscope Parameters (Light Source, Filters, Objective) p3->a1 Place on Microscope a2 Initiate Time-Lapse Imaging a1->a2 a3 Continuous Illumination a2->a3 d1 Measure Fluorescence Intensity Over Time a3->d1 Generate Image Series d2 Background Correction & Normalization d1->d2 d3 Plot Intensity vs. Time d2->d3 d4 Fit Decay Curve to Model d3->d4 d5 Determine Photobleaching Half-Life (t₁/₂) d4->d5 comp Compare Photostability d5->comp

Workflow for comparative photostability analysis.

Conclusion

Based on available qualitative data, This compound is presented as a highly photostable fluorophore, making it an excellent candidate for imaging modalities that require intense or prolonged excitation, such as super-resolution microscopy.[2] Cy3 , while a workhorse in many standard applications, is generally considered to be more susceptible to photobleaching.[6] The variability in its reported quantum yield suggests a strong dependence on its local chemical environment.[10][11][14] For experiments demanding the utmost photostability, this compound may offer a significant advantage over standard Cy3. However, for less demanding applications, the extensive literature and established protocols for Cy3 make it a reliable choice. An empirical, side-by-side comparison using the protocol outlined above is recommended to validate the optimal dye choice for a specific experimental setup.

References

A Comparative Guide to MB 543 DBCO and TAMRA for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting fluorescent probes for bio-conjugation, the choice between different dyes is critical for experimental success. This guide provides a detailed comparison of two popular orange-red fluorescent dyes, MB 543 DBCO and Tetramethylrhodamine (TAMRA), focusing on their photophysical properties and suitability for various applications.

This comparison aims to provide an objective overview based on available data to assist in making an informed decision for your specific research needs. While both dyes are effective fluorophores, their performance characteristics can vary, influencing their applicability in different experimental setups.

Quantitative Photophysical Properties

A summary of the key photophysical properties of this compound and TAMRA is presented below. These parameters are crucial for predicting the performance of the dyes in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

PropertyThis compoundTAMRA (5/6-isomer)
Quantum Yield (Φ) High (specific value not publicly available)[1][2]0.1 - 0.5[3][4]
Excitation Max (λex) ~543 - 544 nm[5]~541 - 565 nm[4]
Emission Max (λem) ~560 - 566 nm[5]~565 - 583 nm[4]
Molar Extinction Coefficient (ε) ~105,000 M⁻¹cm⁻¹[5]~84,000 - 95,000 M⁻¹cm⁻¹[4]
Reactive Group DBCO (for copper-free click chemistry)Typically NHS ester or maleimide
pH Sensitivity Insensitive (pH 3-10)pH-dependent fluorescence[3]

Performance Insights

TAMRA , a well-established rhodamine dye, has a quantum yield that can vary significantly depending on its environment, with reported values ranging from 0.1 to 0.5[3][4]. Its fluorescence is known to be pH-dependent, which can be a limitation in experiments with fluctuating pH[3]. TAMRA is available with various reactive groups, most commonly NHS esters for labeling primary amines.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

To quantitatively compare the quantum yield of a sample (e.g., this compound) to a standard with a known quantum yield (e.g., Rhodamine 6G), the following relative method is commonly employed.

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol (B145695) or phosphate-buffered saline, ensuring both sample and standard are soluble and stable)

  • Fluorescence standard with a known quantum yield in the same spectral region as the sample.

  • Sample of unknown quantum yield.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen to have absorbances in the linear range, typically below 0.1 at the excitation wavelength, to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for the fluorescence measurements.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the fluorimeter to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the emission range is set to capture the entire fluorescence profile of the dye.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

  • Calculate the Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different).

Visualizing the Experimental Workflow and Decision Factors

To further clarify the experimental process and the factors influencing the choice between this compound and TAMRA, the following diagrams are provided.

G Experimental Workflow for Quantum Yield Determination cluster_prep Sample & Standard Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluo Measure Fluorescence (Fluorimeter) prep_dilutions->measure_fluo integrate Integrate Fluorescence Intensity measure_fluo->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining the relative quantum yield of a fluorescent dye.

G Decision Factors: this compound vs. TAMRA cluster_application Application Requirements cluster_dyes Dye Choice live_cell Live-Cell Imaging? mb543 This compound live_cell->mb543 Yes (Copper-free) tamra TAMRA live_cell->tamra No (Potential cytotoxicity of other conjugation methods) ph_stability Variable pH Environment? ph_stability->mb543 Yes (pH insensitive) ph_stability->tamra No (pH sensitive)

Caption: Key considerations for choosing between this compound and TAMRA.

References

A Comparative Guide to the Labeling Efficiency of MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MB 543 DBCO, a fluorescent probe for copper-free click chemistry, with other common alternatives. The focus is on labeling efficiency, supported by experimental data and detailed protocols to assist in the selection of the most suitable reagents for your research needs.

Introduction to this compound

This compound is a fluorescent labeling reagent that combines the bright and photostable MB 543 dye with a dibenzocyclooctyne (DBCO) group.[1] This allows for its use in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that enables the covalent labeling of azide-modified biomolecules without the need for a copper catalyst, which can be toxic to living cells.[2] MB 543 is a water-soluble, orange fluorescent dye with an absorption maximum around 543 nm and an emission maximum around 563-566 nm.[3][4] It is based on a rhodamine scaffold, known for high fluorescence quantum yield and photostability, and is insensitive to pH changes between 3 and 10.[1]

Performance Comparison of this compound and Alternatives

The overall labeling efficiency of a fluorescent probe in a SPAAC reaction is determined by two main factors: the reaction kinetics of the click chemistry components (the DBCO group in this case) and the photophysical properties of the fluorophore (MB 543 dye).

Reaction Kinetics of DBCO and Alternatives

The speed of the SPAAC reaction is critical, especially when labeling dynamic processes in live cells or when working with low concentrations of target molecules. The reactivity of the cyclooctyne (B158145) moiety is a key determinant of the reaction rate. DBCO is one of the most commonly used cyclooctynes due to its high reactivity. Other alternatives include bicyclo[6.1.0]nonyne (BCN) and dibenzoannulated cyclooctyne (DIBO).

CyclooctyneSecond-Order Rate Constant (k) with Benzyl Azide (B81097) (M⁻¹s⁻¹)Key Characteristics
DBCO ~0.6 - 1.0High reactivity, widely used.
BCN ~0.06 - 0.1Smaller size, less hydrophobic than DBCO, but slower reaction rate.
DIBO ~0.3 - 0.7Good reactivity, structurally related to DBCO.

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

As the data indicates, DBCO exhibits a significantly faster reaction rate compared to BCN, making it a preferred choice for applications where rapid labeling is crucial.

Photophysical Properties of MB 543 and Spectrally Similar Dyes

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. A brighter dye will provide a better signal-to-noise ratio, allowing for more sensitive detection. MB 543 is spectrally similar to other orange fluorescent dyes like Alexa Fluor 546 and CF543.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
MB 543 ~543~563-566105,000[3][5][6]Not explicitly stated, but rhodamine dyes generally have high quantum yields (e.g., Rhodamine 6G is ~0.95 in ethanol[7], Rhodamine B is ~0.7 in ethanol[8]).
Alexa Fluor 546 ~556~573104,0000.79
AZDye™ 546 ~554~570110,000Not explicitly stated
CF™543 ~541~560100,000Not explicitly stated, but described as very bright.

Based on its high molar extinction coefficient and its rhodamine structure, MB 543 is expected to be a very bright dye, comparable to other high-performance fluorophores in its spectral class. Its high water solubility is also an advantage, as it can reduce non-specific binding and aggregation of conjugates.

Experimental Protocols

Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound

This protocol describes a general method for labeling a protein containing an azide group with this compound.

  • Protein Preparation: The azide-modified protein should be in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.

  • Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be calculated using spectrophotometry.

    • Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of MB 543 (~543 nm, A_max).

    • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein (where CF is the correction factor for the dye at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).

    • Calculate the DOL using the formula: DOL = A_max / (ε_dye × Protein Concentration (M)) (where ε_dye is the molar extinction coefficient of MB 543, which is 105,000 cm⁻¹M⁻¹).[3][5][6]

Protocol 2: Determining Labeling Efficiency in Live Cells via Fluorescence Microscopy

This protocol provides a method to assess the labeling efficiency of this compound on azide-expressing cells.

  • Cell Culture and Metabolic Labeling: Culture cells of interest and treat them with an azide-modified metabolic precursor (e.g., an azido (B1232118) sugar) for 24-48 hours to allow for incorporation into cellular structures.

  • Cell Preparation: Wash the cells twice with PBS to remove any unincorporated azido precursor.

  • Labeling: Incubate the cells with 10-50 µM this compound in fresh culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove unreacted this compound.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for the MB 543 dye (e.g., TRITC/Cy3 filter set).

  • Quantitative Analysis:

    • Acquire images of both labeled and unlabeled (control) cells using identical imaging parameters.

    • Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of the cells.

    • The labeling efficiency can be expressed as the fold-increase in fluorescence intensity of labeled cells compared to control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein mix Mix and Incubate (1-2h at RT or O/N at 4°C) azide_protein->mix dbco_dye This compound dbco_dye->mix purify Remove Excess Dye (Desalting Column) mix->purify analyze Spectrophotometry (A280 & Amax) purify->analyze calculate Calculate DOL analyze->calculate

Caption: Workflow for labeling an azide-modified protein with this compound.

logical_relationship cluster_factors Factors Influencing Labeling Efficiency cluster_metrics Performance Metrics cluster_outcome Overall Performance kinetics Reaction Kinetics (SPAAC) rate Reaction Rate (k value) kinetics->rate photophysics Photophysical Properties (Fluorophore) brightness Brightness (ε × Φ) photophysics->brightness efficiency Labeling Efficiency rate->efficiency snr Signal-to-Noise Ratio brightness->snr snr->efficiency

Caption: Key factors determining the overall labeling efficiency of a fluorescent probe.

References

A Comparative Guide to the Mass Spectrometry Validation of MB 543 DBCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MB 543 DBCO for protein and peptide labeling, with a focus on validation by mass spectrometry. We will explore the properties of this compound, outline detailed experimental protocols for its validation, and compare its performance with alternative fluorescent dyes compatible with copper-free click chemistry.

Introduction to this compound and Bioorthogonal Labeling

This compound is a fluorescent probe that combines a bright, photostable rhodamine-based dye (MB 543) with a dibenzocyclooctyne (DBCO) group.[1] The DBCO moiety enables covalent labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed in complex biological mixtures without the need for a cytotoxic copper catalyst.[2]

Mass spectrometry is a powerful tool for the definitive validation of covalent labeling. It allows for the precise measurement of the mass of the labeled protein or peptide, confirming the addition of the dye and enabling the quantification of labeling efficiency.

Mass Spectrometry Validation of this compound Labeling

Validation of this compound labeling by mass spectrometry involves confirming the expected mass shift in the labeled molecule. The molecular weight of this compound is approximately 1074.34 g/mol . Therefore, successful labeling of a biomolecule will result in a corresponding increase in its mass.

Expected Mass Shift Data
ReagentMolecular Weight ( g/mol )Expected Mass Shift (Da)
This compound1074.34+1074.34
Experimental Workflow for Mass Spectrometry Validation

The following diagram outlines a typical workflow for the validation of this compound labeling of a protein followed by mass spectrometry analysis.

G cluster_labeling Protein Labeling cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Analysis azide_protein Azide-Modified Protein reaction SPAAC Reaction (e.g., PBS, pH 7.4, RT, 1-2h) azide_protein->reaction mb543_dbco This compound mb543_dbco->reaction labeled_protein MB 543-Labeled Protein reaction->labeled_protein purification1 Purification (e.g., Desalting Column) labeled_protein->purification1 digestion Proteolytic Digestion (e.g., Trypsin) purification1->digestion purification2 Peptide Cleanup (e.g., C18 ZipTip) digestion->purification2 lc_ms LC-MS/MS Analysis purification2->lc_ms data_analysis Data Analysis (Mass Shift, Fragmentation) lc_ms->data_analysis validation Successful Labeling Validated data_analysis->validation Validation Confirmed

Fig. 1: Workflow for MS Validation of this compound Labeling.
Detailed Experimental Protocols

1. Protein Labeling with this compound:

  • Materials:

    • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

    • This compound dissolved in DMSO

  • Protocol:

    • Prepare the azide-modified protein at a concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of this compound to the protein solution. The final DMSO concentration should be below 10%.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Remove excess, unreacted this compound using a desalting column.

2. Sample Preparation for Mass Spectrometry (Bottom-Up Approach):

  • Materials:

    • Labeled and purified protein

    • DTT (Dithiothreitol)

    • Iodoacetamide

    • Trypsin (mass spectrometry grade)

    • Formic acid

  • Protocol:

    • Denature the labeled protein by heating.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the protein into peptides overnight with trypsin at 37°C.

    • Quench the digestion with formic acid.

    • Purify and concentrate the peptides using a C18 ZipTip.

3. LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system is recommended.

  • Parameters:

    • Full Scan (MS1): Mass range of m/z 350-1800.

    • Fragmentation (MS/MS): Higher-energy collisional dissociation (HCD) is commonly used.

    • Data-Dependent Acquisition: The most intense precursor ions from the full scan are selected for fragmentation.

Fragmentation Analysis of MB 543-Labeled Peptides

MB 543 is a rhodamine-based dye. Studies on the fragmentation of rhodamine B and 6G in high-resolution mass spectrometry have revealed characteristic fragmentation patterns.[3][4][5][6][7] When a peptide labeled with this compound is fragmented, we can expect to see:

  • Peptide Backbone Fragmentation: The standard b- and y-ions resulting from the cleavage of the peptide amide bonds. The mass of the this compound adduct will be present on the fragment ion containing the labeled amino acid.

  • Dye-Specific Fragmentation: Rhodamine dyes can undergo characteristic fragmentation, including the loss of small neutral molecules. For MB 543, which is structurally similar to other rhodamines, one might expect to observe fragment ions corresponding to the core dye structure. This can be a useful diagnostic tool to confirm the identity of the label.

Comparison with Alternative Fluorescent DBCO Dyes

Several other fluorescent dyes are available with DBCO modifications for use in SPAAC reactions. The choice of dye can impact the experimental workflow and data analysis in mass spectrometry.

FeatureThis compoundAlexa Fluor™ 546 DBCODyLight™ 549 DBCO
Dye Class RhodamineSulfonated RhodamineSulfonated Xanthene
Excitation Max (nm) 544554558
Emission Max (nm) 560570573
Molecular Weight ( g/mol ) ~1074.34Varies by specific productVaries by specific product
Solubility High water solubilityHigh water solubilityHigh water solubility
Photostability HighHighHigh
Signaling Pathway and Logical Relationship

The following diagram illustrates the logical relationship in selecting a fluorescent DBCO reagent for mass spectrometry validation.

G cluster_selection Reagent Selection cluster_dyes Dye Candidates cluster_considerations MS Considerations start Need for Fluorescent Labeling with MS Validation spaac SPAAC (Copper-Free) start->spaac dbco DBCO-Functionalized Dye spaac->dbco mb543 This compound dbco->mb543 af546 Alexa Fluor™ 546 DBCO dbco->af546 dl549 DyLight™ 549 DBCO dbco->dl549 mass_shift Known Molecular Weight (Predictable Mass Shift) mb543->mass_shift fragmentation Characterized Fragmentation Pattern mb543->fragmentation Based on Rhodamine Data af546->mass_shift dl549->mass_shift efficiency High Labeling Efficiency mass_shift->efficiency fragmentation->efficiency result Optimal Reagent for MS-Validated Labeling efficiency->result

Fig. 2: Selection Criteria for a Fluorescent DBCO Reagent.

Conclusion

This compound is a robust fluorescent probe for labeling azide-modified biomolecules via copper-free click chemistry. Its high brightness, photostability, and water solubility make it an excellent choice for a variety of applications.[1] The validation of this compound labeling by mass spectrometry is straightforward due to its defined molecular weight, resulting in a predictable mass shift. The known fragmentation behavior of related rhodamine dyes provides a strong basis for the interpretation of MS/MS data, allowing for confident identification of labeled peptides. When choosing a fluorescent DBCO reagent for experiments that require mass spectrometry validation, it is crucial to consider not only the spectral properties of the dye but also its mass and fragmentation characteristics to ensure accurate and reliable data.

References

A Comparative Guide to Alternative Dyes for Live-Cell Imaging: Beyond MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for live-cell imaging, this guide provides an objective comparison of alternative dyes to MB 543 DBCO. The focus is on performance metrics and supporting experimental data for informed selection in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry applications.

Live-cell imaging coupled with bioorthogonal chemistry has revolutionized the study of dynamic cellular processes. The choice of a fluorescent dye is critical, directly impacting the quality and reliability of experimental data. This compound is a popular orange fluorescent probe, but a range of alternative dyes are available, each with unique properties. This guide evaluates these alternatives based on key performance indicators: brightness, photostability, and signal-to-noise ratio, providing a framework for selecting the most suitable dye for your specific research needs.

Performance Comparison of DBCO-Conjugated Dyes

The following table summarizes the key quantitative performance metrics for this compound and a selection of commercially available alternative dyes. Data has been compiled from manufacturer specifications and peer-reviewed literature. It is important to note that performance can vary depending on the specific cellular environment and imaging conditions.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Key Features
This compound 544560105,000~0.70 (in MeOH)73,500Bright and photostable rhodamine-based dye, highly water-soluble and pH-insensitive.[1][2][3]
AZDye 555 DBCO 555572155,000N/AN/ABright, water-soluble, and photostable, spectrally similar to Cy3 and Alexa Fluor 555.[4]
CF®555 DBCO 555565150,000N/AN/AA highly water-soluble and photostable dye from the CF dye series.
Cy3B DBCO 558572130,0000.6787,100An improved version of Cy3 with significantly increased fluorescence quantum yield and photostability.[5]
TAMRA-PEG4-DBCO 54656580,000 (in MeOH)N/AN/AA classic rhodamine dye, widely used in various applications. The PEG4 linker enhances solubility.
BDP 558/568 DBCO 55856990,0000.8576,500Borondipyrromethene-based dye with good photostability and high quantum yield, suitable for staining lipids and membranes due to its hydrophobic nature.[6]
SiR-DBCO 652674100,0000.4040,000A far-red, cell-permeable silicon-rhodamine dye, ideal for long-term live-cell imaging and super-resolution microscopy (STED) due to reduced phototoxicity.[7]

N/A: Data not readily available in a comparable format. Relative brightness is a calculated metric to estimate the overall fluorescence intensity of a dye.

Experimental Protocols

A common application for DBCO-conjugated dyes in live-cell imaging is the visualization of cell-surface glycans through metabolic glycoengineering. The following is a generalized protocol for this application.

Protocol: Live-Cell Imaging of Cell-Surface Glycans

1. Metabolic Labeling of Cells with an Azide (B81097) Sugar:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency.

  • Preparation of Azide Sugar Stock Solution: Prepare a stock solution of a peracetylated azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz) in sterile DMSO (e.g., 10 mM).

  • Metabolic Incorporation: Add the azide sugar stock solution to the cell culture medium to a final concentration of 25-50 µM. Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the azide sugar into cell-surface glycans.[8][9]

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove unincorporated azide sugar.

2. Labeling with DBCO-Conjugated Fluorescent Dye:

  • Preparation of Staining Solution: Prepare a fresh solution of the DBCO-conjugated dye in a suitable buffer (e.g., PBS or live-cell imaging medium) at a final concentration of 5-20 µM. The optimal concentration should be determined empirically.

  • Labeling Reaction: Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Washing: Remove the dye solution and wash the cells three to four times with fresh, pre-warmed buffer to remove unbound dye and reduce background fluorescence.

3. Live-Cell Imaging:

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen dye. For time-lapse imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

Visualizations

To further clarify the processes involved, the following diagrams illustrate the metabolic labeling pathway and the experimental workflow.

Metabolic_Glycan_Labeling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Ac4ManNAz_ext Ac4ManNAz Ac4ManNAz_int Ac4ManNAz Ac4ManNAz_ext->Ac4ManNAz_int Uptake ManNAz ManNAz Ac4ManNAz_int->ManNAz Esterases Sialic_Acid_Azide Azido-Sialic Acid ManNAz->Sialic_Acid_Azide Biosynthesis CMP_Sialic_Acid_Azide CMP-Azido-Sialic Acid Sialic_Acid_Azide->CMP_Sialic_Acid_Azide Glycoprotein_unlabeled Glycoprotein Glycoprotein_labeled Azide-Labeled Glycoprotein Glycoprotein_unlabeled->Glycoprotein_labeled Glycosyltransferases + CMP-Azido-Sialic Acid Cell_Surface_Glycoprotein Cell Surface Glycoprotein Glycoprotein_labeled->Cell_Surface_Glycoprotein Transport

Caption: Metabolic pathway for incorporating azide sugars into cell surface glycoproteins.

Experimental_Workflow Start Start: Seed Cells Metabolic_Labeling Metabolic Labeling with Azide Sugar (1-3 days) Start->Metabolic_Labeling Wash1 Wash Cells (x3) Metabolic_Labeling->Wash1 DBCO_Labeling Label with DBCO-Dye (30-60 min) Wash1->DBCO_Labeling Wash2 Wash Cells (x4) DBCO_Labeling->Wash2 Imaging Live-Cell Imaging Wash2->Imaging End End: Data Analysis Imaging->End

Caption: Experimental workflow for live-cell imaging using metabolic glycan labeling.

Conclusion

The selection of a fluorescent dye for live-cell imaging is a critical decision that should be based on the specific requirements of the experiment. While this compound is a reliable and bright dye, several alternatives offer distinct advantages. For instance, far-red dyes like SiR-DBCO are preferable for long-term imaging and in deep-tissue applications due to lower phototoxicity and light scattering. Dyes with high quantum yields and extinction coefficients, such as certain BDP and Cy3B derivatives, can provide superior brightness for detecting low-abundance targets. This guide provides a starting point for researchers to compare and select the optimal DBCO-conjugated dye, ultimately leading to higher quality and more reliable live-cell imaging data. It is always recommended to empirically test a small selection of dyes under your specific experimental conditions to identify the best performer for your application.

References

Spectral Overlap of MB 543 DBCO: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the selection of appropriate fluorophores is a critical step that dictates the success and clarity of experimental outcomes. This guide provides a detailed comparison of MB 543 DBCO with other spectrally similar fluorophores, focusing on the crucial aspect of spectral overlap. By presenting quantitative data, detailed experimental methodologies, and clear visual aids, this document aims to empower users to make informed decisions for their multicolor imaging and labeling experiments.

This compound is an orange fluorescent probe featuring a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry for the specific labeling of azide-modified biomolecules.[1][2][3][4] Based on a novel class of rhodamine dyes, MB 543 is characterized by its brightness, photostability, high water-solubility, and pH insensitivity.[1][2][5] Its spectral properties make it a viable alternative to other well-established fluorophores in the orange-red region of the spectrum.[1][2][5]

Quantitative Comparison of Spectral Properties

To facilitate an objective comparison, the following table summarizes the key spectral properties of this compound and its common alternatives. Brightness, a critical parameter for fluorophore performance, is a function of both the molar extinction coefficient and the fluorescence quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)
This compound 544[1][5]560-566[1][3][4]105,000[5]High[6]-
Alexa Fluor 546556[7]573[7]104,000[7]0.1[7]10,400
Atto 542542[8]562[8]120,000[8]0.93[8]111,600
CF™543541[9][10]560[9][10]100,000[9][10]--
TAMRA~555~580~90,0000.3 - 0.527,000 - 45,000
DyLight 550562[11]576[11]150,000[11]High[12]-

Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye.

Experimental Protocols

The primary application of this compound is its covalent attachment to azide-containing molecules via a copper-free click chemistry reaction. This bioorthogonal ligation is highly specific and efficient, proceeding readily under mild, physiological conditions.

General Protocol for Copper-Free Click Chemistry Labeling
  • Preparation of Azide-Modified Sample: Introduce an azide (B81097) group into the biomolecule of interest (e.g., protein, nucleic acid, or glycan) using metabolic labeling or chemical modification techniques.

  • Dissolution of this compound: Prepare a stock solution of this compound in a suitable anhydrous solvent such as DMSO or DMF.

  • Labeling Reaction:

    • To the azide-modified biomolecule in a compatible buffer (e.g., PBS), add the this compound stock solution.

    • The optimal molar ratio of dye to biomolecule will need to be determined empirically but typically ranges from a 2 to 10-fold molar excess of the dye.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Removal of Unreacted Dye: Purify the labeled biomolecule from the unreacted dye using appropriate methods such as size exclusion chromatography, dialysis, or precipitation.

Considerations for Multicolor Fluorescence Imaging and Spectral Overlap Mitigation

When using this compound in conjunction with other fluorophores, careful consideration of spectral overlap is necessary to prevent crosstalk between channels.

  • Fluorophore Selection: Utilize online spectral viewer tools to visualize the excitation and emission spectra of your chosen fluorophores. Select dyes with minimal spectral overlap.

  • Filter Set Optimization: Employ narrow bandpass emission filters to specifically capture the fluorescence of each dye while minimizing the detection of bleed-through from other channels.

  • Sequential Imaging: If significant spectral overlap exists, acquire images for each fluorophore sequentially using their respective optimal excitation and emission settings. This prevents the excitation of one dye from causing emission that bleeds into another's detection channel.

  • Spectral Unmixing: For complex multicolor experiments with substantial overlap, advanced imaging systems equipped with spectral detectors and linear unmixing algorithms can be used to mathematically separate the contributions of each fluorophore to the overall signal.

  • Compensation Controls: In flow cytometry, single-color controls are essential to calculate the spectral spillover and apply the correct compensation matrix.

Mandatory Visualization

The following diagrams illustrate the copper-free click chemistry workflow and a logical approach to mitigating spectral overlap in multicolor fluorescence experiments.

copper_free_click_chemistry cluster_reactants Reactants cluster_reaction Copper-Free Click Reaction cluster_product Product Azide_Biomolecule Azide-modified Biomolecule Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Biomolecule->Reaction Reacts with MB543_DBCO This compound MB543_DBCO->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule Forms

Copper-Free Click Chemistry Workflow

spectral_overlap_mitigation Start Multicolor Experiment with this compound Assess_Overlap Assess Spectral Overlap with other Fluorophores Start->Assess_Overlap Decision Significant Overlap? Assess_Overlap->Decision Minimal_Overlap Simultaneous Imaging with Optimized Filters Decision->Minimal_Overlap No Sequential_Imaging Sequential Imaging Decision->Sequential_Imaging Yes End Acquire Data Minimal_Overlap->End Spectral_Unmixing Spectral Unmixing (if available) Sequential_Imaging->Spectral_Unmixing Sequential_Imaging->End Spectral_Unmixing->End

Spectral Overlap Mitigation Strategy

References

Performance of MB 543 DBCO in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the choice of buffer system is a critical parameter that can significantly influence the efficiency of bioconjugation reactions and the performance of fluorescent probes. This guide provides a comprehensive comparison of MB 543 DBCO's performance in various buffer systems, alongside spectrally similar alternatives.

This compound is a bright, water-soluble, and highly photostable rhodamine-based fluorescent dye. A key feature of MB 543 and its alternatives, such as Alexa Fluor™ 546 and CF™543, is their insensitivity to pH in the range of 3 to 10.[1][2] This characteristic suggests that the fluorescence properties of the dye post-conjugation are unlikely to be significantly impacted by the pH of the buffer system within this range. However, the choice of buffer can have a pronounced effect on the kinetics and overall efficiency of the copper-free click chemistry reaction between the dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule.

Comparison of Key Performance Parameters

The following tables summarize the key performance indicators for this compound and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldpH Sensitivity
This compound 544560~105,000HighInsensitive (pH 3-10)[1][2]
TAMRA DBCO 559584~92,000ModerateModerate
Alexa Fluor™ 546 DBCO 554570~110,000HighInsensitive (pH 4-10)[3]
CF™543 DBCO 541560~100,000HighInsensitive

Impact of Buffer System on DBCO Conjugation Efficiency

The strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry" reaction is compatible with a variety of aqueous buffer systems. Commonly recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080), and carbonate/bicarbonate buffers, typically within a pH range of 7 to 9.[4] It is crucial to avoid buffers containing sodium azide, as it will react with the DBCO moiety.[5]

While the reaction is robust, the choice of buffer can influence the reaction kinetics. One study investigating the kinetics of a sulfo-DBCO amine found that HEPES buffer at pH 7 provided the highest reaction rate constant compared to PBS, MES, and borate buffers at the same pH.[6][7] Conversely, another study on the surface modification of nanoparticles observed a significantly higher click chemistry yield with a DBCO-dye in DPBS (>90%) compared to HEPES, MES, and Tris buffers (<40-50%).[8] This suggests that the optimal buffer for conjugation efficiency can be dependent on the specific molecular context of the reactants.

Buffer SystemTypical pH RangeImpact on DBCO Conjugation
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Widely compatible and commonly used. May result in slower reaction kinetics compared to HEPES in some cases, but higher yields in others.
HEPES 7.0 - 8.0Can lead to faster reaction kinetics for some DBCO reactions compared to PBS.[6][7]
Borate Buffer 8.0 - 9.0A suitable alternative, particularly when a more alkaline pH is desired to facilitate other reactions (e.g., NHS ester chemistry).
Carbonate-Bicarbonate Buffer 9.2 - 10.2Useful for reactions that require a higher pH.

Experimental Protocols

Experimental Workflow for Comparing DBCO Conjugation Efficiency

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis azide_prep Prepare Azide-Molecule in each Buffer pbs PBS Buffer azide_prep->pbs Incubate with This compound hepes HEPES Buffer azide_prep->hepes Incubate with This compound borate Borate Buffer azide_prep->borate Incubate with This compound dbco_prep Prepare this compound Stock (DMSO) dbco_prep->pbs dbco_prep->hepes dbco_prep->borate hplc HPLC/LC-MS Analysis pbs->hplc Analyze Conjugation Efficiency gel SDS-PAGE (for proteins) pbs->gel Analyze Conjugation Efficiency spectro Spectrophotometry pbs->spectro Analyze Conjugation Efficiency hepes->hplc Analyze Conjugation Efficiency hepes->gel Analyze Conjugation Efficiency hepes->spectro Analyze Conjugation Efficiency borate->hplc Analyze Conjugation Efficiency borate->gel Analyze Conjugation Efficiency borate->spectro Analyze Conjugation Efficiency

Workflow for comparing conjugation efficiency.

Methodology:

  • Reactant Preparation: Prepare stock solutions of the azide-containing molecule in the different buffer systems to be tested (e.g., PBS, HEPES, Borate buffer, all at pH 7.4). Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Initiate the conjugation reactions by adding a specific molar excess of the this compound stock solution to each of the azide-molecule solutions. Ensure the final concentration of DMSO is consistent across all reactions and is at a level that does not negatively impact the biomolecule of interest (typically <10%). Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1-4 hours).

  • Analysis: Quench the reaction if necessary. Analyze the reaction mixtures to determine the conjugation efficiency. This can be achieved by:

    • HPLC/LC-MS: To separate the conjugated product from the unreacted starting materials and quantify the relative peak areas.

    • SDS-PAGE: For protein conjugations, the increase in molecular weight upon dye conjugation can be visualized.

    • Spectrophotometry: The degree of labeling can be estimated by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

quantum_yield_workflow cluster_solutions Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis standard Prepare Standard (known QY) series Prepare Dilution Series (Abs < 0.1) standard->series sample Prepare this compound Conjugate sample->series absorbance Measure Absorbance Spectra series->absorbance fluorescence Measure Fluorescence Emission Spectra absorbance->fluorescence integrate Integrate Emission Spectra fluorescence->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for relative quantum yield measurement.

Methodology:

  • Solution Preparation: Prepare a series of dilutions for both a reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol) and the this compound conjugate in the desired buffer. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra for all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad are the gradients of the plots, and η are the refractive indices of the solvents.

Protocol for Assessing Photostability

Methodology:

  • Sample Preparation: Prepare a solution of the this compound conjugate in the buffer of interest with an absorbance of approximately 0.1 at the excitation maximum.

  • Instrumentation: Use a fluorescence microscope or a fluorometer with a stable, high-intensity light source.

  • Photobleaching: Continuously illuminate the sample with the excitation wavelength at a constant power.

  • Data Acquisition: Record the fluorescence intensity over time until it has significantly decreased.

  • Data Analysis: Normalize the fluorescence intensity at each time point to the initial intensity. Plot the normalized intensity versus time to generate a photobleaching curve. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Signaling Pathway and Reaction Visualization

The core reaction for utilizing this compound is the strain-promoted alkyne-azide cycloaddition (SPAAC).

SPAAC_reaction MB543_DBCO MB 543-DBCO Triazole_Conjugate MB 543-Triazole-Biomolecule (Stable Conjugate) MB543_DBCO->Triazole_Conjugate Azide_Molecule Azide-Biomolecule Azide_Molecule->Triazole_Conjugate Copper-Free Click Chemistry

Copper-free click chemistry reaction.

Conclusion

This compound is a high-performance fluorescent probe suitable for a wide range of bioconjugation applications. Its pH-insensitive nature simplifies its use in various biological buffers. While the fluorescence characteristics of the final conjugate are expected to be stable across different buffer systems, the efficiency of the initial DBCO-azide conjugation step can be influenced by the buffer composition. For optimal performance, it is recommended to empirically test different buffer systems, such as PBS and HEPES, to determine the best conditions for a specific bioconjugation reaction. The provided protocols offer a framework for systematically evaluating and comparing the performance of this compound and its alternatives in your experimental setup.

References

A Comparative Analysis of MB 543 DBCO and Other Rhodamine Dyes for Bioimaging and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of MB 543 DBCO with other commonly used rhodamine-based dyes functionalized with a dibenzocyclooctyne (DBCO) group. The analysis focuses on their performance in bio-conjugation and fluorescence imaging applications, supported by experimental data and protocols. This information is intended to assist researchers, scientists, and professionals in drug development in selecting the optimal dye for their specific needs.

Introduction to Rhodamine Dyes and DBCO Chemistry

Rhodamine dyes are a class of exceptionally bright and photostable fluorophores widely used in various biological applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry. The functionalization of these dyes with a DBCO group allows for their use in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it can occur within living systems without interfering with native biochemical processes. It enables the precise labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans.

MB 543 is a rhodamine derivative that has gained attention for its favorable photophysical properties. This guide compares this compound to other DBCO-functionalized rhodamine dyes to highlight their respective advantages and disadvantages.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes the key performance indicators for this compound and other comparable rhodamine dyes.

PropertyThis compoundTMR-DBCOTAMRA-DBCORhodamine B-DBCO
Excitation Max (nm) ~543~546~545~555
Emission Max (nm) ~564~575~575~580
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) >90,000~92,000~91,000~110,000
Quantum Yield (Φ) >0.8~0.3~0.1~0.32
Photostability HighModerateModerateModerate
Molecular Weight ( g/mol ) ~850~740~740~750

Note: Exact values may vary depending on the solvent, pH, and conjugation state. Data is aggregated from various supplier and literature sources.

Experimental Protocols

This protocol outlines the general steps for labeling an azide-modified antibody with a DBCO-functionalized rhodamine dye.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized rhodamine dye (e.g., this compound) dissolved in a compatible organic solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS.

  • Dye Preparation: Prepare a 10 mM stock solution of the DBCO-dye in DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-dye to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and the excitation maximum of the dye.

This protocol describes the imaging of cells that have been metabolically labeled with an azide-containing sugar and subsequently tagged with a DBCO-functionalized dye.

Materials:

  • Cells cultured on coverslips

  • Azide-modified metabolic precursor (e.g., Ac4ManNAz)

  • DBCO-functionalized rhodamine dye

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling: Incubate cells with an appropriate concentration of the azide-modified precursor for 24-48 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Click Reaction: Wash the cells and incubate with the DBCO-dye (10-50 µM) in a wash buffer for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells multiple times with the wash buffer to remove excess dye.

  • Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen rhodamine dye and DAPI.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

SPAAC_Mechanism cluster_product Product Azide Azide-modified Biomolecule (R-N3) Triazole Stable Triazole Linkage (Labeled Biomolecule) Azide->Triazole Strain-Promoted Cycloaddition DBCO DBCO-Rhodamine Dye DBCO->Triazole

Fig. 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purify Purification & Analysis Start Start: Azide-Modified Biomolecule Mix Mix Biomolecule and DBCO-Dye Start->Mix PrepareDye Prepare DBCO-Dye Stock Solution PrepareDye->Mix Incubate Incubate (Room Temp or 4°C) Mix->Incubate Conjugation Purify Purify via Size- Exclusion Chromatography Incubate->Purify Reaction Complete Analyze Analyze Degree of Labeling (DOL) Purify->Analyze Result Labeled Biomolecule Ready for Use Analyze->Result

Fig. 2: General workflow for labeling a biomolecule using a DBCO-functionalized dye.

Discussion and Conclusion

The choice between this compound and other rhodamine dyes depends on the specific requirements of the experiment.

  • Brightness and Quantum Yield: this compound stands out with its significantly higher quantum yield compared to TMR-DBCO, TAMRA-DBCO, and Rhodamine B-DBCO. This translates to a brighter signal, which is highly advantageous for imaging applications where signal-to-noise ratio is critical, especially when dealing with low-abundance targets.

  • Photostability: While all rhodamine dyes offer good photostability, MB 543 is reported to have enhanced resistance to photobleaching, making it more suitable for long-term imaging experiments or time-lapse studies.

  • Excitation and Emission Spectra: The excitation and emission maxima of all the compared dyes are within a similar range, making them compatible with common filter sets for green-yellow to orange fluorescence (e.g., TRITC/Cy3 filters). The slight variations may be important for multiplexing experiments where spectral overlap needs to be minimized.

A Researcher's Guide to Assessing the Specificity of MB 543 DBCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing copper-free click chemistry, the specificity of fluorescent labeling is paramount for generating accurate and reproducible results. This guide provides a comparative overview of MB 543 DBCO, a novel rhodamine-based dye, and its spectrally similar alternatives, Alexa Fluor 546 DBCO and CF543 DBCO. We present a detailed experimental protocol to empower researchers to objectively assess labeling specificity in their own experimental systems.

The choice of a fluorescent probe for bioorthogonal labeling extends beyond brightness and photostability; non-specific binding and off-target reactions are critical factors that can significantly impact data interpretation. This compound is characterized as a bright, photostable, and highly water-soluble dye, attributes that are advantageous for minimizing non-specific interactions often associated with hydrophobic compounds.[1][2][3] However, the dibenzocyclooctyne (DBCO) moiety itself can exhibit reactivity towards nucleophiles, such as cysteine residues, which can be a source of off-target labeling.[4][5]

This guide outlines a systematic approach to compare the performance of this compound against other commonly used fluorescent probes in the same spectral range.

Comparative Analysis of Key Fluorophore Properties

PropertyThis compoundAlexa Fluor 546 DBCOCF543 DBCO
Dye Class Rhodamine[1][6]Sulfonated RhodamineRhodamine
Excitation Max (nm) 544[1][6]556[7]541
Emission Max (nm) 560[1][6]573[7]560
Molar Extinction Coefficient (cm⁻¹M⁻¹) 105,000[6]104,000[7]100,000
Quantum Yield High (exact value for DBCO conjugate not specified)[3]Not specified for DBCO conjugateNot specified for DBCO conjugate
Solubility High (Water, DMSO, DMF, MeOH)[6]HighHigh
Known Off-Target Reactivity of DBCO Potential for thiol-yne reaction with cysteines[4][5]Potential for thiol-yne reaction with cysteines[4][5]Potential for thiol-yne reaction with cysteines[4][5]
General Considerations for Dye Class Rhodamine dyes are known for good photostability.[8]Alexa Fluor dyes are engineered for high brightness and photostability.[7][9]CF dyes are designed for high water-solubility and photostability.[8]

Experimental Protocol for Assessing Labeling Specificity

This protocol provides a framework for the direct comparison of this compound with its alternatives in a cell-based labeling experiment. The primary readouts are the signal-to-noise ratio (S/N) and the level of non-specific binding.

I. Cell Culture and Metabolic Labeling
  • Cell Seeding: Plate the cells of interest onto glass-bottom imaging dishes at an appropriate density for microscopy and allow them to adhere overnight.

  • Metabolic Labeling: Introduce an azide-modified metabolic precursor to the cell culture medium. For example, to label glycoproteins, use an azido-sugar such as N-azidoacetylmannosamine (ManNAz). Incubate for a sufficient period to allow for metabolic incorporation.

  • Control Group: Culture a separate set of cells in parallel without the azide-modified precursor to serve as a negative control for assessing non-specific binding of the DBCO probes.

II. Fluorescent Labeling with DBCO Probes
  • Probe Preparation: Prepare stock solutions of this compound, Alexa Fluor 546 DBCO, and CF543 DBCO in anhydrous DMSO.

  • Labeling Reaction:

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • For each dye, prepare a labeling solution at a range of concentrations (e.g., 1, 5, 10 µM) in a suitable buffer (e.g., PBS or cell culture medium without serum).

    • Incubate the azide-labeled cells and the negative control cells with each labeling solution for a defined period (e.g., 30-60 minutes) at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells extensively with PBS to remove unbound probe. Perform at least three washes of 5 minutes each.

    • For live-cell imaging, proceed directly to imaging. For fixed-cell analysis, fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by further washing.

III. Image Acquisition and Analysis
  • Microscopy: Acquire images using a confocal or epifluorescence microscope equipped with appropriate filter sets for each dye. Ensure that the imaging settings (laser power, gain, exposure time) are kept constant across all samples being compared.

  • Image Analysis:

    • Signal-to-Noise Ratio (S/N):

      • For the azide-labeled cells, measure the mean fluorescence intensity of specifically labeled structures (e.g., cell surface for glycoproteins) (Signal).

      • Measure the mean fluorescence intensity of a background region within the same image where there are no cells (Noise).

      • Calculate the S/N ratio as Signal / Noise.

    • Non-Specific Binding:

      • In the negative control cells (not treated with the azido-sugar), measure the mean fluorescence intensity of the entire cell (Non-specific Signal).

      • Compare the "Non-specific Signal" across the different DBCO probes. A lower intensity indicates higher specificity.

    • Off-Target Labeling (Optional): To investigate potential off-target labeling to cysteine-rich proteins, you can perform co-localization studies with known markers for cellular compartments where such proteins are abundant.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in understanding the experimental design and the underlying biological process, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_analysis Analysis cell_seeding Seed Cells metabolic_labeling Metabolic Labeling with Azido-Sugar cell_seeding->metabolic_labeling negative_control Negative Control (No Azido-Sugar) cell_seeding->negative_control mb543 This compound metabolic_labeling->mb543 Labeling Reaction af546 Alexa Fluor 546 DBCO metabolic_labeling->af546 Labeling Reaction cf543 CF543 DBCO metabolic_labeling->cf543 Labeling Reaction negative_control->mb543 Labeling Reaction negative_control->af546 Labeling Reaction negative_control->cf543 Labeling Reaction imaging Microscopy mb543->imaging af546->imaging cf543->imaging sn_ratio S/N Ratio Calculation imaging->sn_ratio nsb_assessment Non-Specific Binding Assessment imaging->nsb_assessment

Fig 1. Experimental workflow for comparing labeling specificity.

signaling_pathway cluster_cell Cell cluster_labeling Labeling azido_sugar Azido-Sugar (e.g., ManNAz) glycan_biosynthesis Glycan Biosynthesis Pathway azido_sugar->glycan_biosynthesis azido_glycoprotein Azido-Modified Glycoprotein on Cell Surface glycan_biosynthesis->azido_glycoprotein click_reaction Copper-Free Click Chemistry (SPAAC) azido_glycoprotein->click_reaction dbco_probe This compound (or alternative) dbco_probe->click_reaction labeled_glycoprotein Fluorescently Labeled Glycoprotein click_reaction->labeled_glycoprotein

Fig 2. Labeling of cell surface glycoproteins via click chemistry.

By following this guide, researchers can make informed decisions about the most suitable fluorescent probe for their specific application, ensuring high-quality data with minimal artifacts from non-specific labeling.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling MB 543 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with MB 543 DBCO. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

This compound is a fluorescent agent featuring a terminal DBCO group, which is frequently utilized in copper-free Click Chemistry reactions.[1][2] This compound is a water-soluble, orange fluorescent dye with a maximum absorption of 543 nm and emission at 566 nm.[1][2] It is based on a novel class of rhodamine dyes and is characterized by its brightness, photostability, and pH insensitivity in the range of pH 3 to 10.[3][4]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure to skin, eyes, and respiratory tract. The minimum required PPE is outlined below.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesANSI Z87.1-compliant, with side shields.[5] A face shield may be required for splash hazards.[6]Protects eyes from accidental splashes of the chemical, which may be irritating or harmful.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement.[5] Change gloves immediately if contaminated.Prevents direct skin contact with the compound.
Body Protection Laboratory CoatStandard laboratory coat. A flame-resistant coat is recommended if working with flammable solvents.[6]Protects skin and clothing from spills and contamination.
Foot Protection Closed-Toe ShoesSubstantial, non-perforated shoes that cover the entire foot.[5][6]Protects feet from spills and falling objects.
Respiratory Protection Not generally requiredA respirator may be necessary when handling the powder outside of a fume hood or if aerosolization is possible.[6]Minimizes inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical for both safety and experimental success. The following workflow outlines the key steps for receiving, preparing, and using the reagent.

cluster_receiving Receiving and Storage cluster_preparation Reagent Preparation cluster_reaction Experimental Use receiving Receive Shipment at Ambient Temperature storage Store at -20°C in a Desiccator receiving->storage Upon receipt equilibration Equilibrate Vial to Room Temperature storage->equilibration Before use reconstitution Reconstitute in Anhydrous DMSO or DMF equilibration->reconstitution reaction_setup Set up Copper-Free Click Chemistry Reaction reconstitution->reaction_setup incubation Incubate as per Protocol reaction_setup->incubation

Figure 1. Experimental workflow for handling this compound.

Experimental Protocol: Reconstitution and Use

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Reconstitution: Dissolve the required amount of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Setup: In a well-ventilated area, preferably a chemical fume hood, add the reconstituted this compound to your azide-containing sample in an appropriate reaction buffer. Avoid buffers containing azides.

  • Incubation: Incubate the reaction mixture according to your specific experimental protocol, typically for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: After the reaction is complete, purify the labeled conjugate to remove any unreacted dye.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.[7]

Waste Segregation and Disposal Pathway

cluster_waste_streams Waste Generation cluster_disposal Disposal Pathway solid_waste Solid Waste (Unused reagent, contaminated labware) collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid professional_disposal Licensed Chemical Waste Disposal Service collect_solid->professional_disposal collect_liquid->professional_disposal

Figure 2. Disposal pathway for this compound waste.

Step-by-Step Disposal Procedure

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container.[7]

    • Dispose of contaminated labware, such as pipette tips and microfuge tubes, in a designated solid chemical waste container.[7]

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing this compound in a dedicated, labeled liquid chemical waste container.

    • Do not mix with incompatible waste streams.[7]

  • Storage Pending Disposal:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Professional Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7] Provide them with the full chemical name and any available safety information.[7]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their experiments.

References

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